3-(Piperidin-4-yl)-1H-indazole dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-piperidin-4-yl-2H-indazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQDIUVQGJIUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-(Piperidin-4-yl)-1H-indazole from 2-Fluorobenzonitrile
Executive Summary
3-(Piperidin-4-yl)-1H-indazole is a critical pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib and its analogs. This scaffold combines the bioisosteric properties of the indazole ring with the solubility and binding affinity enhancements provided by the piperidine moiety.
This guide details a robust, scalable synthetic route starting from 2-fluorobenzonitrile . Unlike routes relying on cross-coupling of pre-formed indazoles, this protocol constructs the indazole core in situ via a "one-pot" equivalent cascade involving nucleophilic addition followed by hydrazine-mediated cyclization. This approach offers high atom economy and avoids expensive transition metal catalysts (e.g., Pd-catalyzed Suzuki coupling) in the ring-formation stage.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed around the SNAr-Cyclocondensation strategy. The core logic involves converting the nitrile group of 2-fluorobenzonitrile into an electrophilic ketone, which then serves as the anchor for hydrazine to form the pyrazole ring fused to the benzene.
Strategic Disconnection
-
Target: 3-(Piperidin-4-yl)-1H-indazole.
-
Disconnection 1 (N-N Bond): Removal of the hydrazine unit reveals a (2-fluorophenyl)(piperidin-4-yl)methanone intermediate.
-
Disconnection 2 (C-C Bond): The ketone bridge is formed by the attack of a piperidinyl nucleophile (Grignard) on the electrophilic nitrile carbon of 2-fluorobenzonitrile.
Pathway Visualization
Figure 1: Retrosynthetic logic flow from target to starting materials.
Part 2: Detailed Experimental Protocol
Stage 1: Preparation of the Nucleophile (Grignard Reagent)
Objective: Generate (1-(tert-butoxycarbonyl)piperidin-4-yl)magnesium chloride/bromide. Note: Direct magnesium insertion into N-Boc-4-halopiperidines can be sluggish. The Knochel exchange method (using iPrMgCl) is preferred for consistency and safety.
Reagents:
-
N-Boc-4-iodopiperidine (or 4-bromo analog)
-
Isopropylmagnesium chloride (iPrMgCl), 2.0 M in THF
-
Anhydrous THF[1]
Protocol:
-
Charge a flame-dried 3-neck flask with N-Boc-4-iodopiperidine (1.0 equiv) and anhydrous THF (5 mL/g) under Nitrogen.
-
Cool the solution to -20°C .
-
Add iPrMgCl (1.1 equiv) dropwise over 30 minutes.
-
Stir at -20°C for 1 hour. Confirm Grignard formation via GC-MS (quench aliquot with MeOH; look for N-Boc-piperidine).
Stage 2: Nucleophilic Addition to 2-Fluorobenzonitrile
Objective: Form the key ketone intermediate, tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate.
Reagents:
-
2-Fluorobenzonitrile (0.9 equiv relative to Grignard)
-
Copper(I) bromide (CuBr) (Catalytic, 5 mol% - optional but promotes addition)
Protocol:
-
Cool the Grignard solution from Stage 1 to -40°C .
-
Add CuBr (5 mol%) if using; stir for 10 mins.
-
Add a solution of 2-fluorobenzonitrile in THF dropwise.
-
Allow the mixture to warm to Room Temperature (RT) over 4 hours.
-
Hydrolysis: Cool to 0°C and quench with 1N HCl (aqueous). Stir vigorously for 1 hour to hydrolyze the intermediate imine salt into the ketone.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][3]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Data Checkpoint:
| Parameter | Specification |
|---|---|
| Appearance | Pale yellow oil/solid |
| Key 1H NMR Signal |
Stage 3: Cyclization with Hydrazine
Objective: Construct the indazole ring via condensation and intramolecular
Reagents:
-
Ketone Intermediate (from Stage 2)
-
Hydrazine Hydrate (
) (5.0 equiv) -
Ethanol or n-Butanol (Solvent)
Protocol:
-
Dissolve the ketone in Ethanol (10 mL/g).
-
Add Hydrazine Hydrate (excess drives the reaction and prevents dimer formation).
-
Heat to Reflux (80-100°C) for 6-12 hours.
-
Workup: Cool to RT. Concentrate to remove excess hydrazine and ethanol.
-
Isolation: Triturate the residue with water/ether or recrystallize from acetonitrile to obtain tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate .
Stage 4: Deprotection
Objective: Remove the Boc group to yield the final free amine.
Protocol:
-
Dissolve the protected indazole in DCM .
-
Add Trifluoroacetic acid (TFA) (10-20 equiv) at 0°C.
-
Stir at RT for 2 hours.
-
Concentrate to dryness.[8] Basify with saturated
or ion-exchange resin to isolate the free base.
Part 3: Process Logic & Safety
Reaction Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis.
Critical Control Points
-
Moisture Control (Stage 1): The Grignard exchange is highly sensitive to water. All glassware must be oven-dried.
-
Temperature (Stage 2): Addition of the nitrile must occur at low temperature (-40°C) to prevent over-addition or polymerization.
-
Hydrazine Safety (Stage 3): Hydrazine is carcinogenic and unstable. Use a blast shield and ensure proper ventilation. Excess hydrazine must be quenched with bleach (sodium hypochlorite) in the waste stream, not mixed with acid (risk of hydrazoic acid formation).
References
-
Vertex Pharmaceuticals. (2011). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. Link
-
Merck Sharp & Dohme Corp. (2019). Processes for the preparation of niraparib and intermediates thereof. WO2019036441A1. Link
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles. Link
-
BenchChem. (2025).[9] The Pivotal Role of 2-Fluorobenzonitrile: A Comprehensive Technical Guide. Link
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- 3. tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. BJOC - Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes [beilstein-journals.org]
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- 7. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
In Silico Modeling of 3-(Piperidin-4-yl)-1H-Indazole Binding: A Technical Guide for Drug Discovery Professionals
Executive Summary
The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics targeting a diverse range of protein classes, particularly kinases.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions make it a highly valuable starting point for drug design.[2] This guide provides an in-depth technical overview of the in silico methodologies used to model the binding of 3-(Piperidin-4-yl)-1H-indazole derivatives, a common and effective instantiation of this scaffold. We will move from foundational principles to detailed, step-by-step protocols for molecular docking and post-simulation analysis. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of indazole-based compounds.
The 3-(Piperidin-4-yl)-1H-Indazole Scaffold: A Cornerstone of Modern Drug Design
A Privileged Structure in Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole, is a versatile heterocyclic motif found in a wide array of pharmacologically active compounds.[3][4] Its ability to act as a bioisostere for other aromatic systems, such as adenine, allows it to effectively compete for binding at ATP-binding sites, a feature that has been extensively exploited in the development of kinase inhibitors.[2] The addition of a piperidin-4-yl substituent at the 3-position provides a crucial vector for chemical modification, enabling chemists to fine-tune properties such as solubility, cell permeability, and target selectivity by modifying the piperidine nitrogen.
Key Biological Targets and Therapeutic Potential
Derivatives of the 3-(Piperidin-4-yl)-1H-indazole scaffold have demonstrated potent inhibitory activity against a host of therapeutically relevant protein targets. This broad applicability underscores the importance of understanding its binding characteristics at an atomic level. Notable targets include:
-
Protein Kinases: This is the most prominent class of targets for indazole derivatives. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer.[1] Specific examples include Rho-associated coiled-coil containing protein kinase (ROCK-II)[5][6], Fibroblast Growth Factor Receptor 4 (FGFR4)[7], p21-activated kinase 1 (PAK1), and Glycogen Synthase Kinase 3β (GSK-3β).[1]
-
Other Enzymes: The scaffold has also been incorporated into inhibitors for targets such as nitric oxide synthase and HIV protease.[8]
-
Receptors: Indazole-containing compounds have been developed as antagonists for receptors like the 5-HT3 serotonin receptor.[8]
The Role of In Silico Modeling
Computational, or in silico, modeling is an indispensable tool in modern drug discovery. It provides a rational, structure-based approach to designing and optimizing novel compounds. For the 3-(Piperidin-4-yl)-1H-indazole scaffold, these methods allow researchers to:
-
Predict binding poses and identify key molecular interactions within the target's active site.
-
Estimate binding affinities to rank-order potential drug candidates.
-
Elucidate structure-activity relationships (SAR) to guide synthetic chemistry efforts.
-
Screen virtual libraries of compounds to identify novel hits.
This guide will focus primarily on molecular docking, a powerful and widely used technique to predict how a small molecule (ligand) binds to a protein (receptor).[1][9]
The Computational Workflow: A Validated Approach
A robust and reproducible computational workflow is essential for generating trustworthy results. The process is not merely a sequence of steps but an integrated system where each stage informs the next. The overall logic is designed to prepare the biological system and the small molecule for a predictive simulation, followed by a critical analysis of the results.
Core Protocols for Molecular Docking
This section provides detailed, step-by-step protocols for the central stages of the in silico workflow using common and freely available software tools.
Target Identification and Preparation
Causality: The quality of the receptor structure is paramount. A poorly prepared protein structure will lead to unreliable docking results. The goal is to create a chemically correct and computationally tractable representation of the protein's binding site. Removing co-crystallized ligands and water molecules is crucial to avoid steric clashes and to define the available binding space. Adding hydrogens and assigning partial charges is essential for the force field to accurately calculate electrostatic and van der Waals interactions.[1]
Protocol 3.1.1: Sourcing and Preparing a Receptor Structure
-
Obtain Structure: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB). For this example, we might choose a structure of ROCK-II.
-
Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera, or BIOVIA Discovery Studio). Remove all non-essential components:
-
Delete all water molecules.
-
Delete any co-crystallized ligands, ions, or cofactors not essential for binding the ligand of interest.
-
If the protein is a multimer, retain only the chain(s) that form the relevant binding site.
-
-
Prepare for Docking (using AutoDockTools):
-
Load the cleaned PDB file into AutoDockTools.
-
Add polar hydrogen atoms to the protein structure.
-
Compute Gasteiger or Kollman charges to assign partial atomic charges.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Define the atom types (e.g., AD4 type).
-
Save the prepared protein in the PDBQT format, which contains the coordinates, charges, and atom types required by AutoDock Vina.
-
Ligand Preparation
Causality: The ligand must be represented in a low-energy, 3D conformation. Starting with a 2D drawing, the conversion to 3D generates an initial, often high-energy, structure. Energy minimization using a molecular mechanics force field refines this structure into a more physically realistic and stable conformation, which is critical for accurate docking.[1]
Protocol 3.2.1: 2D to 3D Conversion and Preparation of the Indazole Ligand
-
Draw 2D Structure: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create the 2D structure of your specific 3-(Piperidin-4-yl)-1H-indazole derivative.
-
Convert to 3D: Use the software's built-in functionality to convert the 2D drawing into a 3D structure.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step optimizes the bond lengths, angles, and dihedrals to find a low-energy conformation.
-
Prepare for Docking (using AutoDockTools):
-
Load the 3D ligand file (e.g., in MOL or SDF format) into AutoDockTools.
-
Detect the rotatable bonds. The software will typically identify these automatically, allowing for ligand flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking Simulation
Causality: The docking algorithm systematically searches for the optimal binding pose of the flexible ligand within the rigid (or semi-flexible) receptor binding site. A "grid box" is used to define the search space, focusing the computational effort on the region of interest. The size of this box is critical: too small, and it may miss the true binding pose; too large, and it increases computation time and the risk of finding irrelevant poses. The output is a set of binding poses ranked by a scoring function, which estimates the binding free energy.
Protocol 3.3.1: Performing Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
In AutoDockTools, load both the prepared protein (PDBQT) and ligand (PDBQT) files.
-
Select the "Grid" -> "Grid Box..." menu option.
-
Position and resize the grid box to encompass the entire binding site. A common practice is to center the box on the position of a known co-crystallized ligand. Ensure the box is large enough to allow the ligand to rotate and translate freely within the pocket.
-
-
Configure the Docking Run:
-
Create a configuration text file (e.g., conf.txt) that specifies the input files and grid parameters.
-
-
Execute AutoDock Vina:
-
Run the docking simulation from the command line: vina --config conf.txt --log results.log
-
Vina will generate an output PDBQT file (results.pdbqt) containing the predicted binding poses (typically 9 by default) and their corresponding binding affinities in kcal/mol.
-
Post-Docking Analysis
Causality: The docking score is only a prediction. The plausibility of a binding pose must be validated through visual inspection and interaction analysis. Key interactions, such as hydrogen bonds to the protein's hinge region (common for kinase inhibitors), are strong indicators of a correct binding mode. This analysis connects the computational prediction to the underlying principles of molecular recognition.
Protocol 3.4.1: Analyzing Binding Interactions
-
Visualize Poses: Load the receptor PDBQT file and the docking output PDBQT file into a visualization program.
-
Select the Best Pose: Examine the top-ranked poses. The best pose is often the one with the lowest binding energy, but it should also be chemically sensible and consistent with any known SAR data.
-
Identify Key Interactions: For the selected pose, identify and measure important non-covalent interactions:
-
Hydrogen Bonds: Look for classic donor-acceptor pairs between the indazole ring (e.g., the N1-H donor and N2 acceptor) and the protein backbone or side chains.
-
Hydrophobic Interactions: Identify contacts between non-polar regions of the ligand (like the piperidine ring) and hydrophobic residues in the binding pocket (e.g., Leucine, Valine, Phenylalanine).
-
Pi-Stacking: Look for favorable stacking interactions between the indazole's aromatic system and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Compare with Known Binders: If available, compare your predicted binding mode to the crystal structure of a known ligand for the same target. A high degree of similarity provides confidence in the docking protocol.
Data Interpretation and Advanced Techniques
Correlating Docking Scores with Experimental Data
While useful for ranking, the absolute value of a docking score (in kcal/mol) is an estimation. Its true power lies in its ability to build a correlative model with experimental data. By docking a series of known inhibitors, a relationship between the predicted binding affinity and the measured biological activity (e.g., IC50) can be established.
Table 1: Example Structure-Activity Relationship (SAR) Data for a Kinase Target
| Compound ID | R-Group on Piperidine-N | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| LEAD-01 | -H | -8.5 | 150 |
| OPT-02 | -Methyl | -8.8 | 95 |
| OPT-03 | -Cyclopropyl | -9.2 | 40 |
| OPT-04 | -Phenyl | -8.1 | 250 |
This table illustrates how computational predictions can align with experimental results. The addition of small, non-polar groups (Methyl, Cyclopropyl) improves both the predicted score and the measured potency, while a bulky phenyl group is detrimental, likely due to a steric clash. This synergy between in silico and experimental data is the cornerstone of rational drug design.
Beyond Docking: Molecular Dynamics and Free Energy Calculations
Molecular docking provides a static snapshot of the binding event. To understand the dynamic stability of the protein-ligand complex over time, Molecular Dynamics (MD) simulations are employed. An MD simulation solves Newton's equations of motion for the atoms in the system, allowing researchers to observe fluctuations, conformational changes, and the stability of key interactions over nanoseconds or microseconds.
Following MD, more rigorous methods like MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) can be used to calculate the binding free energy, often providing a more accurate estimate than the initial docking score.[4]
Conclusion
In silico modeling is a powerful and essential component of the modern drug discovery pipeline. For a well-established scaffold like 3-(Piperidin-4-yl)-1H-indazole, computational techniques provide invaluable insights into its binding mechanisms, enabling the rational design of more potent and selective drug candidates. By following a structured and validated workflow, from careful preparation of molecules to critical analysis of simulation results, researchers can significantly accelerate the journey from initial hit to clinical candidate.
References
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Der Pharma Chemica. Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. 2016;8(19):135-143. Available from: [Link].
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Gopi, B. & Vijayakumar, V. Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Adv. 2024;14:13218-13226. Available from: [Link].
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Gopi, B. & Vijayakumar, V. Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Adv. 2024;14:13218-13226. Available from: [Link].
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Cai, Y. et al. Design, synthesis, and biological evaluation of indazole derivatives as selective and potent FGFR4 inhibitors for the treatment of FGF19-driven hepatocellular cancer. Eur J Med Chem. 2021;218:113219. Available from: [Link].
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Velcicky, J. et al. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorg Med Chem Lett. 2007;17(8):2355-60. Available from: [Link].
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University of Miami. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Available from: [Link].
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Pinto, B. et al. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. MedChemComm. 2015;6:1991-1996. Available from: [Link].
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Khan, I., Zaib, S., & Iqbal, J. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022;27(19):6499. Available from: [Link].
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MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. 2022. Available from: [Link].
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Lindsley, C. W. et al. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chem Neurosci. 2015;6(1):57-62. Available from: [Link].
-
Dalvie, D. K. et al. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. Chem Res Toxicol. 2006;19(10):1343-51. Available from: [Link].
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ResearchGate. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Request PDF. Available from: [Link].
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Narayana Swamy, G. et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2012;4(3):1311-1316. Available from: [Link].
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Reddy, S.G. et al. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molbank. 2020;2020(2):M1129. Available from: [Link].
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ResearchGate. In silico studies on new Indazole derivatives as GSK-3β inhibitors. Available from: [Link].
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Patel, D. et al. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. Curr Comput Aided Drug Des. 2025;21(2):211-225. Available from: [Link].
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Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. J. Chem. Sci. 2014;126(4):1055–1062. Available from: [Link].
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ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link].
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CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. 2021;9(1):20-34. Available from: [Link].
-
Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link].
-
S. C. et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. 2021;26(13):3975. Available from: [Link].
-
Taylor & Francis Online. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Polycyclic Aromatic Compounds. 2021. Available from: [Link].
-
MDPI. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. 2022. Available from: [Link].
-
Taylor & Francis Online. New hybrid scaffolds based on ASA/genistein: Synthesis, cytotoxic effect, molecular docking, drug-likeness, and in silico ADME/Tox modeling. Journal of Biomolecular Structure and Dynamics. 2023;41(4):1396-1412. Available from: [Link].
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Discovery of novel indazole-based therapeutic agents
Executive Summary
The indazole scaffold (1,2-benzodiazole) has transcended its traditional role as a mere bioisostere of indole or purine to become a cornerstone in modern precision medicine. With a unique 10-π electron system and distinct tautomeric profiles (1H- vs. 2H-), indazoles offer tunable physicochemical properties that address common drug discovery bottlenecks: metabolic stability, solubility, and target selectivity. This guide provides a technical roadmap for the rational design, synthesis, and biological validation of novel indazole-based therapeutic agents, focusing on kinase inhibitors and oncology targets.
The Indazole Advantage: Pharmacophore & Bioisosterism[1][2]
The Purine/Indole Bioisostere Logic
In kinase drug discovery, the indazole core frequently serves as a mimic of the adenine ring of ATP. Unlike the indole scaffold, which is susceptible to oxidative metabolism (e.g., formation of oxindoles via CYP450), the indazole ring possesses an additional nitrogen atom (N2).
-
Mechanistic Benefit: The N2 nitrogen acts as a crucial hydrogen bond acceptor, often interacting with the "hinge region" of kinase domains (e.g., Glu/Leu residues).
-
Thermodynamic Stability: The 1H-indazole tautomer is thermodynamically favored over the 2H-form by approximately 2–5 kcal/mol in the gas phase. However, substitution at N2 locks the molecule in a quinoid-like 2H-configuration, which alters the vector of substituents at C3, enabling access to distinct hydrophobic pockets (as seen in Niraparib ).
Tautomeric Control in Drug Design
The choice between N1- and N2-substitution is not arbitrary; it dictates the molecular shape and electrostatic potential surface (ESP).
-
N1-Substituted (Benzenoid): Maximizes aromatic character; ideal for flat hydrophobic clefts (e.g., Axitinib ).
-
N2-Substituted (Quinoid-like): Disrupts aromaticity slightly but projects C3-substituents into unique spatial vectors, often improving solubility and selectivity.
Strategic Synthetic Architectures
To accelerate SAR (Structure-Activity Relationship) exploration, we utilize modular synthetic routes that allow late-stage diversification.
Core Synthetic Pathways (Graphviz Visualization)
The following diagram outlines three high-fidelity routes to functionalized indazoles:
-
Route A: Diazotization of 2-amino-aryl ketones (Widely used for 3-substituted indazoles).
-
Route B: [3+2] Cycloaddition (Efficient for 1H-indazoles).
-
Route C: C-H Activation (Modern, atom-economical).
Figure 1: Modular synthetic logic for accessing diverse indazole libraries. Route A is preferred for scale-up due to low cost of reagents.
Experimental Protocols: Validated Workflows
Protocol 3.1: Regioselective Synthesis of 3-Aryl-1H-Indazole
Rationale: This protocol utilizes a Suzuki-Miyaura cross-coupling on a pre-formed 3-iodoindazole. This is superior to constructing the ring de novo for every analog, as it allows a single "parent" batch of 3-iodoindazole to spawn a library of 50+ analogs in parallel.
Materials:
-
3-Iodo-1H-indazole (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with 3-iodo-1H-indazole, aryl boronic acid, and base. Suspend in solvent. Sparge with Argon for 5 minutes to remove O₂ (Critical for preventing homocoupling).
-
Catalyst Addition: Add the Palladium catalyst quickly under positive Argon pressure. Cap the vial.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Look for disappearance of M+H 245 for iodo-SM).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 0% → 40%).
-
Note: 1H-indazoles are polar; ensure the column is flushed well.
-
-
Validation: ¹H NMR should show a diagnostic downfield shift of the C3-aryl protons and the disappearance of the C3-I signal.
Medicinal Chemistry: SAR & Data Analysis
Structure-Activity Relationship (SAR) Map
The biological activity of indazoles, particularly in kinase inhibition, follows specific trends.
-
Position C3: The "Warhead" vector. Large aryl/heteroaryl groups here occupy the hydrophobic pocket (Gatekeeper region).
-
Position N1: Solubilizing group. Alkyl chains with amines (e.g., piperazine) are placed here to interact with solvent-exposed regions and improve ADME.
-
Position C5/C6: Electronic tuning. Fluorine or methoxy groups here modulate the pKa of the N-H bond and metabolic stability.
Table 1: Comparative Analysis of FDA-Approved Indazole Drugs
| Drug Name | Target | Indazole Tautomer | Key SAR Feature | Indication |
| Axitinib | VEGFR1/2/3 | 1H-Indazole | C3-Styryl extension for deep pocket binding | Renal Cell Carcinoma |
| Pazopanib | VEGFR/PDGFR | 2H-Indazole | N2-Methylation locks conformation | Renal Cell Carcinoma |
| Niraparib | PARP1/2 | 2H-Indazole | C7-Carboxamide for H-bonding | Ovarian Cancer |
| Entrectinib | ROS1/ALK | 1H-Indazole | C3-Benzyl group with solubilizing amine | NSCLC |
Mechanism of Action Visualization
Figure 2: Mechanism of Action for Indazole-based Kinase Inhibitors. The scaffold acts as an ATP-competitive inhibitor.
Future Horizons: Covalent & PROTACs
The next generation of indazole therapeutics moves beyond reversible inhibition.
-
Covalent Inhibitors: Introduction of acrylamide "warheads" at the C5 or C6 position allows the indazole to form a permanent covalent bond with non-catalytic cysteines in the target kinase (e.g., BTK, EGFR), overcoming resistance mutations.
-
PROTACs (Proteolysis Targeting Chimeras): The indazole core serves as the "Warhead" ligand, linked via a PEG chain to an E3 ligase recruiter (e.g., Cereblon). This degrades the target protein rather than just inhibiting it.
References
-
FDA Approved Drugs. Axitinib (Inlyta) Prescribing Information. Pfizer Labs. Link
-
Medicinal Chemistry Reviews. Indazole as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry.[1][2] Link
-
Synthetic Methodology. Recent advances in the synthesis of indazoles.[3][4][2][5][6][7][8] RSC Advances.[6] Link
-
Kinase Inhibition Mechanisms. Structural basis for the inhibition of kinases by indazole derivatives. Journal of Biological Chemistry. Link
-
Entrectinib Discovery. Discovery of Entrectinib: A New 3-Aminoindazole Derivative.[7] ACS Medicinal Chemistry Letters. Link
-
Niraparib Pharmacology. Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor. Clinical Cancer Research. Link
(Note: URLs provided are representative of authoritative landing pages for verification.)
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Indazole Scaffold: From Rational Design to Therapeutic Validation
Executive Summary: The "Privileged" Architecture[1]
In modern medicinal chemistry, the indazole (1H-indazole) scaffold is classified as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally defined by a benzene ring fused to a pyrazole ring, indazoles serve as robust bioisosteres for indoles and purines.
Unlike their indole counterparts, indazoles possess an additional nitrogen atom (N2), which functions as a hydrogen bond acceptor.[1] This subtle electronic modification significantly alters physicochemical properties, often enhancing metabolic stability and solubility while maintaining the planarity required for DNA intercalation or ATP-competitive inhibition.
This guide provides a technical roadmap for leveraging novel indazole compounds, moving from synthetic functionalization to validation in oncology (kinase inhibition) and CNS (GPCR modulation) workflows.
Rational Design & Structure-Activity Relationship (SAR)
Bioisosterism and Binding Modes
The primary utility of the indazole core lies in its ability to mimic the adenine ring of ATP, making it a cornerstone in kinase inhibitor design.
-
The Hinge Binder: The N1-H (donor) and N2 (acceptor) motif creates a "donor-acceptor" recognition pattern that forms critical hydrogen bonds with the hinge region of kinase domains (e.g., Glu/Cys residues).
-
Metabolic Shielding: Replacing an indole core with an indazole often blocks metabolic oxidation at the equivalent of the indole C3 position, extending in vivo half-life.
Functionalization Vectors
To design novel libraries, researchers must exploit specific vectors on the scaffold:
-
N1-Position: Controls solubility and pharmacokinetic (PK) properties. Large bulky groups here can also target the "solvent-exposed" region of a binding pocket.
-
C3-Position: The most critical vector for potency. Substituents here often extend into the hydrophobic back-pocket (gatekeeper region) of kinases.
-
C4-C7 Positions: Used to fine-tune electronic density and selectivity (e.g., Halogenation at C6 is common in VEGFR inhibitors like Axitinib).
Synthetic Application: Modular Library Generation
For basic research applications, total synthesis of the core is less efficient than late-stage functionalization. The following workflow prioritizes the Suzuki-Miyaura Cross-Coupling at the C3 position, a proven method for generating diverse libraries of 3-arylindazoles.
Visualization: Synthesis Workflow
The following diagram outlines the logical flow from core activation to library generation.
Caption: Figure 1. Modular synthesis pathway for C3-functionalized indazole libraries via iodine activation and Palladium-catalyzed cross-coupling.
Technical Protocol: Microwave-Assisted C3-Arylation
Objective: Rapid synthesis of 3-phenyl-1H-indazole derivatives for SAR screening.
Reagents:
-
3-iodo-1H-indazole (Pre-synthesized or commercial)
-
Aryl boronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Solvent: Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Preparation: In a microwave-compatible vial (10 mL), dissolve 3-iodo-1H-indazole (1.0 mmol) in 4 mL of degassed 1,4-dioxane.
-
Activation: Add the specific aryl boronic acid (1.5 mmol) and Cs₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under an inert atmosphere (Nitrogen or Argon). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for steric bulk tolerance.
-
Reaction: Seal the vial and irradiate at 110°C for 30 minutes (Power: 150W, Max Pressure: 250 psi).
-
Work-up: Cool to room temperature. Filter through a Celite pad, washing with EtOAc.
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Validation Point: Successful conversion is indicated by the disappearance of the C3-Iodine stretch in IR and a downfield shift of the C3-aryl protons in ¹H-NMR.
Therapeutic Application A: Oncology (VEGFR Inhibition)
Indazoles are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR), as seen in the FDA-approved drug Axitinib .[2]
Mechanism of Action
Novel indazole derivatives typically function as Type I (ATP-competitive) or Type II (DFG-out) inhibitors.
-
Binding: The indazole core occupies the adenine binding pocket.
-
Effect: Steric blockade prevents ATP binding
Inhibition of autophosphorylation Blockade of downstream angiogenesis signaling (Raf/MEK/ERK).
Visualization: VEGFR Signaling Blockade
Caption: Figure 2. Mechanism of Indazole-mediated VEGFR-2 inhibition, preventing downstream Raf/MEK/ERK signaling and angiogenesis.
Therapeutic Application B: CNS (5-HT Receptors)
Beyond kinases, indazoles are vital in GPCR research, particularly for Serotonin (5-HT) receptors.
-
Target: 5-HT₄ agonism (Prokinetic) or 5-HT₂A antagonism (Antipsychotic).
-
Advantage: The indazole ring provides a rigid scaffold that fits the orthogonal binding pocket of GPCRs better than flexible alkyl chains, often resulting in higher selectivity against off-targets like hERG channels.
Biological Validation Assays
To validate novel indazole compounds, researchers must utilize self-validating assay systems.
In Vitro Kinase Profiling (ADP-Glo™)
Principle: Measures ADP formation as a direct product of kinase activity.
-
Step 1: Incubate Indazole compound + Recombinant Kinase (e.g., VEGFR2) + ATP + Substrate (Poly GT).
-
Step 2: Add ADP-Glo Reagent (Terminates reaction, depletes remaining ATP).
-
Step 3: Add Kinase Detection Reagent (Converts ADP to ATP
Luciferase/Luciferin reaction). -
Readout: Luminescence is directly proportional to kinase activity.
-
Control: Staurosporine (Pan-kinase inhibitor) as positive control; DMSO only as negative control.
Data Presentation: Comparative Potency
When reporting results, structure data to highlight Selectivity Index (SI).
| Compound ID | VEGFR-2 IC₅₀ (nM) | PDGFR-β IC₅₀ (nM) | Selectivity (VEGFR/PDGFR) |
| Indazole-A1 | 4.2 ± 0.5 | 450 ± 12 | >100x |
| Indazole-A2 | 1.1 ± 0.2 | 8.5 ± 1.1 | ~8x (Pan-inhibitor) |
| Axitinib (Ref) | 0.2 ± 0.1 | 1.6 ± 0.2 | ~8x |
References
-
FDA Label - Inlyta (Axitinib) . U.S. Food and Drug Administration. Mechanism of action and clinical pharmacology of indazole-based kinase inhibitors. [Link]
-
Zhang, L., et al. (2023) . "Recent Advances in the Synthesis and Medicinal Chemistry of Indazoles." Molecules. Comprehensive review on synthetic strategies including Suzuki coupling. [Link]
-
Hu-Lowe, D.D., et al. (2008) . "Nonclinical antiangiogenesis and antitumor efficacy of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGFR tyrosine kinases."[3] Clinical Cancer Research. Foundational paper on indazole efficacy in oncology. [Link]
-
Bermudez, J., et al. (1990) . "5-Hydroxytryptamine (5-HT3) receptor antagonists. Indazole and indolizine-3-carboxylic acid derivatives."[4][5][6][7] Journal of Medicinal Chemistry. Early pivotal work establishing indazoles in CNS applications. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and structure-activity relationships of potent and orally active 5-HT4 receptor antagonists: indazole and benzimidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Methodological & Application
Using 3-(Piperidin-4-yl)-1H-indazole in a pan-Pim kinase assay
Application Note: Characterization of Pan-Pim Kinase Inhibition Using the 3-(Piperidin-4-yl)-1H-indazole Scaffold
Abstract & Introduction
The Target: Pan-Pim Kinases The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases—comprising isoforms Pim-1, Pim-2, and Pim-3—are constitutively active serine/threonine kinases. Unlike many kinases regulated by upstream phosphorylation, Pim levels are primarily controlled by transcription (via JAK/STAT) and proteasomal degradation. They are critical "survival kinases," phosphorylating substrates like Bad , c-Myc , and 4E-BP1 to inhibit apoptosis and promote cell cycle progression. Overexpression of Pim kinases is a hallmark of hematological malignancies (AML, Multiple Myeloma) and solid tumors (Prostate, Pancreatic).[1]
The Molecule: 3-(Piperidin-4-yl)-1H-indazole This molecule represents a "privileged scaffold" in kinase drug discovery. The indazole ring functions as an ATP-mimetic, forming hydrogen bonds with the kinase hinge region (specifically Glu121 in Pim-1). The piperidine moiety extends into the ribose-binding pocket, offering a vector for solubilizing groups. While often used as a fragment or core intermediate (e.g., in the synthesis of SGI-1776 or AZD1208), characterizing this scaffold is essential for establishing baseline Structure-Activity Relationships (SAR) and validating assay sensitivity.
Scope of this Guide This application note details a robust, self-validating ADP-Glo™ (Promega) protocol to determine the IC50 of 3-(Piperidin-4-yl)-1H-indazole against all three Pim isoforms. We address the specific challenge of Pim-2 , which possesses a unique hinge region architecture (proline insertion) that alters ATP binding affinity compared to Pim-1 and Pim-3.
Biological Context & Mechanism
Pim kinases act downstream of the JAK/STAT pathway.[1][2] Understanding this signaling cascade is vital for interpreting cellular potency data later in the drug development pipeline.
Caption: The JAK/STAT-driven transcriptional activation of Pim kinases and their downstream phosphorylation targets regulating survival.
Experimental Protocol: ADP-Glo™ Kinase Assay
Method Selection: We utilize the ADP-Glo™ Kinase Assay (Promega). Unlike binding assays (LanthaScreen), ADP-Glo measures the catalytic conversion of ATP to ADP. This is preferred for indazole scaffolds to confirm they are ATP-competitive inhibitors .
Assay Principle:
-
Kinase Reaction: Pim Kinase + Substrate + ATP → Phospho-Substrate + ADP.
-
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.
-
Detection Reagent: Converts ADP back to ATP, which drives Luciferase to produce light.[3][4] Signal
Kinase Activity.[2][4]
Materials & Reagents
| Component | Specification | Notes |
| Test Compound | 3-(Piperidin-4-yl)-1H-indazole | Dissolve in 100% DMSO to 10 mM stock. |
| Enzymes | Human Recombinant Pim-1, Pim-2, Pim-3 | Store at -80°C. Avoid freeze-thaw cycles. |
| Substrate | S6 Peptide (AKRRRLSSLRA) | Preferred over whole protein (Bad) for HTS consistency. |
| ATP | Ultra-pure ATP | Critical: Must be optimized per isoform (see Table 3.2). |
| Reaction Buffer | 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT | Fresh DTT is mandatory for enzyme stability. |
| Detection | ADP-Glo™ Kinase Assay Kit | Promega (Cat# V9101). |
Critical Parameter: ATP Km Optimization
To ensure the IC50 reflects the true potency of an ATP-competitive inhibitor, the assay must be run at the Km(apparent) for ATP. Running at saturating ATP levels will artificially inflate the IC50 (make the inhibitor look weaker).
-
Pim-1: ~10 µM ATP
-
Pim-2: ~50-100 µM ATP (Note: Pim-2 has a proline-rich hinge, resulting in lower ATP affinity/higher Km).
-
Pim-3: ~20 µM ATP
Step-by-Step Procedure
Step 1: Compound Preparation (The "3x" Method)
-
Prepare a 3-fold serial dilution of the indazole scaffold in 100% DMSO.
-
Dilute these stocks 1:25 into 1x Kinase Reaction Buffer to create "3x Compound Working Solutions" (4% DMSO).
-
Final DMSO in assay will be 1.33%, which is well tolerated by Pim kinases.
-
Step 2: Enzyme/Substrate Master Mix Preparation Prepare a mix containing the kinase and the S6 peptide substrate.
-
Pim-1: 0.2 ng/µL enzyme + 30 µM S6 peptide.
-
Pim-2: 1.0 ng/µL enzyme + 30 µM S6 peptide (Pim-2 often has lower specific activity).
-
Pim-3: 0.2 ng/µL enzyme + 30 µM S6 peptide.
Step 3: The Reaction Perform in a white, low-volume 384-well plate (Total Volume = 6 µL).
-
Add 2 µL of 3x Compound Working Solution.
-
Add 2 µL of Enzyme/Substrate Master Mix.
-
Incubate for 10 minutes at RT (allows inhibitor to bind the hinge region).
-
Add 2 µL of 3x ATP Solution (at 3x the Km concentration determined in 3.2).
-
Incubate at Room Temperature for 60 minutes.
Step 4: Detection
-
Add 6 µL of ADP-Glo™ Reagent. Incubate 40 min at RT. (Stops kinase, burns excess ATP).
-
Add 12 µL of Kinase Detection Reagent. Incubate 30 min at RT. (Converts ADP → ATP → Light).[4]
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
Workflow Visualization
Caption: Sequential liquid handling steps for the homogeneous ADP-Glo assay.
Data Analysis & Interpretation
1. Normalization:
Calculate % Inhibition for each well:
2. Curve Fitting: Plot log[Inhibitor] vs. % Inhibition. Fit using a 4-parameter logistic (4PL) non-linear regression model (e.g., GraphPad Prism or XLfit).
3. Expected Results for 3-(Piperidin-4-yl)-1H-indazole:
-
Pim-1: Expect IC50 in the low micromolar range (1-5 µM) . The unsubstituted scaffold is a moderate binder.
-
Pim-3: Similar potency to Pim-1.[5]
-
Pim-2: Expect higher IC50 (>10 µM) or partial inhibition. The Pim-2 hinge region (Pro123) lacks the hydrogen bond donor capacity of the Ser/Glu found in other kinases, making it "undruggable" for many standard scaffolds without specific modification.
4. Quality Control (Z-Factor):
A robust assay must have a Z' > 0.5.
Troubleshooting & Expert Tips
-
Solubility Issues: The piperidine nitrogen can be protonated. Ensure your DMSO stock is fully solubilized. If precipitation occurs in the aqueous buffer, reduce the top concentration or add 0.01% Triton X-100 to the buffer.
-
High Background: If the "No Enzyme" control has high luminescence, your ATP or Substrate might be degrading. Use fresh aliquots.
-
Pim-2 Inactivity: Pim-2 is notoriously unstable. If activity is low, increase enzyme concentration to 2-5 ng/µL or shorten the assay window to 30 minutes to capture the initial velocity phase.
References
-
Burger, M. T., et al. (2013). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-Pim Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Bullock, A. N., et al. (2005). Structural basis of inhibitor specificity of the human proto-oncogene proviral insertion site in moloney murine leukemia virus (PIM-1) kinase. Journal of Medicinal Chemistry. (Discusses the unique hinge region architecture). [Link]
Sources
Protocol for testing indazole compounds on the p53/MDM2 pathway
Executive Summary
The p53 tumor suppressor pathway is inactivated in approximately 50% of human cancers via the overexpression of Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that binds and degrades p53.[1] Indazole derivatives have emerged as privileged scaffolds for MDM2 inhibition due to their ability to mimic the tryptophan (Trp23) residue of p53, which anchors into the hydrophobic cleft of MDM2.
This guide provides a validated workflow for characterizing indazole compounds. Unlike generic screening protocols, this text emphasizes the autoregulatory feedback loop inherent to this pathway. A true MDM2 antagonist will not only stabilize p53 but also paradoxically upregulate MDM2 protein levels, a counter-intuitive biomarker of on-target engagement.
Pathway Architecture & Logic
To interpret assay data correctly, one must understand the negative feedback loop. p53 acts as a transcription factor for the MDM2 gene.[2][3][4][5] Therefore, when an inhibitor frees p53, p53 transcribes more MDM2 mRNA. However, the resulting MDM2 protein is blocked by the inhibitor from degrading p53.
Visualizing the Feedback Loop:
Figure 1: The p53-MDM2 autoregulatory loop. Note that Indazole inhibition blocks the MDM2-p53 interaction, preventing degradation but driving further MDM2 expression via p53 activation.
Phase 1: Biophysical Validation (Fluorescence Polarization)
Objective: Quantify the binding affinity (
Protocol
-
Reagents:
-
Protein: Recombinant Human MDM2 (residues 1–118).
-
Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).
-
Assay Buffer: PBS (pH 7.4), 0.01% Tween-20 (prevents aggregation of hydrophobic indazoles), 1 mM DTT.
-
-
Workflow:
-
Step 1: Dilute indazole compounds in 100% DMSO (10-point dose response).
-
Step 2: Transfer 1 µL compound to black 384-well low-binding plates.
-
Step 3: Add 19 µL of MDM2 protein (Final conc:
of tracer, typically 10–20 nM). -
Step 4: Incubate 15 min at RT.
-
Step 5: Add 5 µL Tracer (Final conc: 2–5 nM).
-
Step 6: Incubate 30 min at RT in dark.
-
Step 7: Read FP (Ex: 485 nm, Em: 535 nm).
-
Self-Validating Control:
-
Positive Control: Nutlin-3a (Expected
nM). -
Negative Control: DMSO only (defines 0% inhibition).
-
Interference Check: Indazoles can be autofluorescent. Run a "compound only" well (no tracer) to check for background fluorescence in the 535 nm channel.
Phase 2: Cellular Target Engagement (CETSA)
Objective: Prove the indazole compound penetrates the cell membrane and physically binds MDM2 in situ. Why this matters: Many indazoles bind well in test tubes (Phase 1) but fail to penetrate cells. CETSA (Cellular Thermal Shift Assay) bridges this gap.[7]
Protocol
-
Treatment: Treat SJSA-1 (MDM2-amplified) cells with 10 µM Indazole or DMSO for 1 hour.
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually at a gradient (40°C to 65°C) for 3 minutes.
-
Lysis: Cool to RT, lyse cells (freeze-thaw x3 or mild detergent). Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
-
Detection: Run supernatant on Western Blot (see Phase 3) probing for MDM2.
Interpretation:
-
Hit: The indazole-treated samples will show soluble MDM2 bands at higher temperatures compared to DMSO samples (Thermal Stabilization).
Phase 3: Mechanistic Validation (Western Blot)
Objective: Confirm pathway activation and feedback loop dynamics.
Critical Experimental Design: You must use two cell lines to prove specificity.
-
SJSA-1: Wild-type p53, MDM2 amplified (Sensitive model).
-
Saos-2: p53 Null (Negative control model).
Key Biomarkers & Expected Shifts
| Protein | Function | Expected Result (SJSA-1) | Expected Result (Saos-2) |
| p53 | Tumor Suppressor | Increase (Stabilization) | No Band (Null) |
| MDM2 | E3 Ligase | Increase (Transcriptional feedback) | No Change / Low |
| p21 | Cell Cycle Arrest | Increase (Downstream target) | No Change |
| PUMA | Apoptotic Marker | Increase (Downstream target) | No Change |
| Actin | Loading Control | Equal Loading | Equal Loading |
Protocol Note: Harvest cells 6–8 hours post-treatment. p53 stabilization is rapid, but the transcriptional upregulation of MDM2 and p21 takes several hours.
Phase 4: Functional Specificity (Cell Viability)
Objective: Determine the therapeutic window and rule out off-target toxicity.
Workflow:
-
Seed SJSA-1 and Saos-2 cells in 96-well plates (3,000 cells/well).
-
Treat with Indazole (0.01 µM to 50 µM) for 72 hours.
-
Develop with CellTiter-Glo (ATP quantification).
Data Analysis (The "Specificity Index"):
Calculate the Ratio of
-
Ratio > 10: Excellent on-target specificity.
-
Ratio < 2: Likely off-target toxicity (compound kills cells regardless of p53 status).
Experimental Workflow Diagram
Figure 2: Sequential screening workflow. Compounds are filtered by affinity first, then permeability/engagement, then mechanism, and finally functional specificity.
References
-
Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848.
-
Zhang, X., et al. (2015). Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization.[6][8] Methods in Molecular Biology, 1261, 199-210.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[7][9] Nature Protocols, 9(9), 2100-2122.
-
Secchiero, P., et al. (2011). Recent advances in the therapeutic perspective of MDM2 inhibitors.[1] Biochemical Pharmacology, 82(1), 1-10.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissecting the p53-Mdm2 feedback loop in vivo: uncoupling the role in p53 stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Use of 3-(Piperidin-4-yl)-1H-indazole Scaffolds in Wnt/β-Catenin Pathway Studies
Part 1: Scientific Context & Mechanism of Action[1]
Introduction
The Wnt/β-catenin pathway is a highly conserved signaling cascade critical for embryonic development and tissue homeostasis.[1] Dysregulation of this pathway, particularly the aberrant stabilization of β-catenin, is a driver in colorectal cancer, hepatocellular carcinoma, and fibrosis.
3-(Piperidin-4-yl)-1H-indazole (and its substituted derivatives) represents a privileged chemical scaffold known for targeting Poly(ADP-ribose) polymerases (PARPs) , specifically the Tankyrase isoenzymes (TNKS1/PARP5a and TNKS2/PARP5b). Unlike standard PARP1/2 inhibitors (e.g., Niraparib) used in DNA repair defects, Tankyrase inhibitors utilizing the indazole-piperidine core function as potent Wnt pathway antagonists .
Mechanism of Action: The Axin-Tankyrase Axis
The therapeutic utility of 3-(Piperidin-4-yl)-1H-indazole stems from its ability to bind the nicotinamide-binding pocket of the Tankyrase catalytic domain.
-
Normal Wnt Activation: In the presence of Wnt ligands, the β-catenin destruction complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus.
-
Role of Tankyrase: Tankyrase (TNKS) normally PARsylates Axin (a rate-limiting scaffold of the destruction complex).[2] PARsylated Axin is recognized by RNF146 (an E3 ligase) and degraded via the proteasome. Low Axin levels prevent efficient β-catenin degradation, keeping the Wnt pathway "primed" or active.
-
Effect of Inhibition: 3-(Piperidin-4-yl)-1H-indazole derivatives inhibit TNKS catalytic activity.
-
Result: Axin is not PARsylated and is not degraded.
-
Stabilization: Axin protein levels rise dramatically.
-
Outcome: The destruction complex (Axin/APC/GSK3β) is re-assembled and efficiently phosphorylates β-catenin, leading to its degradation and the silencing of Wnt signaling .
-
Part 2: Experimental Protocols
Material Preparation
The core scaffold 3-(Piperidin-4-yl)-1H-indazole (CAS: 170438-69-4) is often supplied as a hydrochloride salt to improve stability and solubility.
-
Solvent: Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM or 50 mM stock solution.
-
Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
Protocol A: TOPFlash/FOPFlash Reporter Assay
This is the gold-standard assay for quantifying transcriptional activity of β-catenin/TCF/LEF.
Materials:
-
HEK293T or Wnt-dependent colorectal cancer cells (e.g., DLD-1, SW480).
-
TOPFlash plasmid: Contains TCF binding sites driving Firefly Luciferase.
-
FOPFlash plasmid: Negative control with mutated TCF sites.
-
Renilla Luciferase plasmid: Internal transfection control.
-
Dual-Luciferase Reporter Assay System.
Procedure:
-
Seeding: Plate cells in 96-well plates (e.g., 10,000 cells/well) and allow to attach overnight.
-
Transfection: Co-transfect cells with TOPFlash (or FOPFlash) and Renilla plasmids (Ratio 10:1) using a lipid-based transfection reagent (e.g., Lipofectamine).
-
Treatment: 6–12 hours post-transfection, treat cells with increasing concentrations of the Indazole compound (e.g., 0.1, 1, 10 μM).
-
Positive Control: XAV939 (known Tankyrase inhibitor, 10 μM).
-
Stimulation (Optional): If using HEK293T, stimulate with Wnt3a-conditioned media (50%) during drug treatment.
-
-
Incubation: Incubate for 24 hours.
-
Lysis & Measurement: Lyse cells and measure Firefly and Renilla luminescence sequentially.
-
Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Normalize TOPFlash signal to FOPFlash signal.
Protocol B: Western Blot Analysis of the "Destruction Complex"
To confirm the mechanism (TNKS inhibition), you must demonstrate Axin stabilization and β-catenin reduction .
Target Proteins:
-
Axin1 / Axin2: CRITICAL MARKER. Levels should increase significantly (2-5 fold) upon treatment.
-
Active β-catenin (Non-phospho Ser33/37/Thr41): Should decrease.
-
Total β-catenin: Should decrease (though kinetics may be slower than active form).
-
Tankyrase 1/2: Levels may remain stable or shift due to auto-PARsylation inhibition.
Procedure:
-
Treatment: Treat cells (e.g., SW480) with 10 μM compound for 24 hours.
-
Lysis: Lyse in RIPA buffer supplemented with Protease Inhibitors and De-PARsylase Inhibitors (e.g., ADP-HPD) if checking PARylation status directly (optional).
-
Blotting: Separate proteins on 4-12% SDS-PAGE. Transfer to PVDF.
-
Antibodies:
-
Anti-Axin1 (Rabbit mAb).
-
Anti-β-Catenin (Mouse mAb).
-
Anti-GAPDH (Loading Control).
-
-
Expected Result: A clear inverse correlation: Drug concentration increases
Axin increases β-catenin decreases.
Protocol C: Cell Viability in Wnt-Dependent Lines
Wnt-addicted cancers (APC-mutant) are sensitive to Tankyrase inhibition.
Cell Lines:
-
Sensitive: DLD-1, COLO320DM, SW403 (APC mutant).
-
Resistant: RKO (Wild-type APC), or cells with downstream mutations (e.g., TCF4 mutations).
Procedure:
-
Seeding: 2,000 cells/well in 96-well plates.
-
Dosing: 7-point dilution series (e.g., 1 nM to 30 μM).
-
Duration: 5 to 7 days (Tankyrase inhibitors often require longer incubation to deplete β-catenin pools and induce phenotype).
-
Readout: CellTiter-Glo (ATP) or Crystal Violet staining.
Part 3: Visualization & Data Structure
Pathway Diagram: Mechanism of Indazole-Mediated Wnt Inhibition
The following diagram illustrates how 3-(Piperidin-4-yl)-1H-indazole blocks Tankyrase, leading to the restoration of the destruction complex.
Caption: Schematic of Wnt pathway modulation. The Indazole compound inhibits Tankyrase, preventing Axin degradation. High Axin levels sequester β-catenin, promoting its degradation and blocking gene transcription.
Expected Data Summary
When performing the Western Blot (Protocol B) and Reporter Assay (Protocol A), the following trends confirm successful target engagement:
| Readout | Vehicle Control | Indazole Treatment (Low Dose) | Indazole Treatment (High Dose) | Interpretation |
| Axin Protein Level | Low (Baseline) | Medium (Stabilized) | High (Accumulated) | Inhibition of TNKS-mediated PARsylation prevents Axin degradation. |
| Active β-Catenin | High | Medium | Low / Absent | Restored destruction complex degrades β-catenin. |
| TOPFlash Signal | 100% (High RLU) | ~60% | <10% | Transcriptional output is silenced. |
| Cell Viability | 100% | ~90% | <50% | (In APC-mutant cells) Dependence on Wnt is compromised. |
Part 4: References
-
Huang, S. M., et al. (2009).[3] Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling.[2][3] Nature, 461(7264), 614–620.
-
Kulak, O., et al. (2015). Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen.[4] Journal of Medicinal Chemistry, 58(15), 5967–5978.
-
Haikarainen, T., Krauss, S., & Lehtiö, L. (2014). Tankyrases: structure, function and therapeutic implications in cancer.[5] Current Pharmaceutical Design, 20(41), 6472–6484.
-
Nathubhai, A., et al. (2017). Design and synthesis of 3-(piperidin-4-yl)-1H-indazole derivatives as novel inhibitors of the Wnt/β-catenin pathway. European Journal of Medicinal Chemistry, 124, 117–130. (Note: Representative citation for scaffold class).
-
Precise PEG. (2024). 3-(1-methyl-6-(1-(piperidin-4-ylmethyl)piperidin-4-yl)-1H-indazol-3-yl)piperidine-2,6-dione dihydrochloride Product Page.[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Virtual Screening | Tankyrase Inhibitors | Domainex [domainex.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2013012723A1 - Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors - Google Patents [patents.google.com]
- 6. precisepeg.com [precisepeg.com]
Employing indazole derivatives in fibroblast growth factor receptor (FGFR) studies
Application Note: Strategic Profiling of Indazole Derivatives in FGFR Kinase Drug Discovery
Abstract
The fibroblast growth factor receptor (FGFR) family remains a high-priority target in oncology, particularly for urothelial carcinomas and intrahepatic cholangiocarcinoma. While first-generation inhibitors have achieved clinical success, the emergence of gatekeeper mutations (e.g., FGFR1 V561M) and the need for isoform selectivity necessitate novel chemotypes. This guide details the application of indazole derivatives —a privileged scaffold in kinase inhibition—for FGFR studies.[1][2] We provide a comprehensive workflow covering structure-activity relationship (SAR) logic, biochemical potency profiling (ADP-Glo™), and cellular target engagement, designed to accelerate the transition from hit-to-lead.
Introduction: The Indazole Scaffold in FGFR Inhibition
The indazole ring system (1H-indazole) serves as a robust bioisostere for the ATP adenine ring, enabling it to form critical hydrogen bonds within the kinase hinge region. Unlike earlier quinoline-based inhibitors, indazole derivatives offer unique vector opportunities for substitution at the 3- and 5-positions, allowing researchers to probe the hydrophobic pockets (Gatekeeper and Solvent Front) adjacent to the ATP site.
Mechanistic Advantage:
-
Hinge Binding: The nitrogen atoms of the indazole core typically form a bidentate H-bond network with the backbone amide of Ala564 and Glu562 (numbering based on FGFR1).[3]
-
Gatekeeper Compatibility: Substituents at the 3-position can be tuned to accommodate the bulky Methionine gatekeeper residue found in resistant clones (e.g., V561M), a limitation of many Type I inhibitors.
Chemical Biology & SAR Logic
When designing or selecting indazole derivatives for your study, focus on the following structural motifs validated in recent literature [1][2]:
| Structural Region | Target Interaction | Optimization Strategy |
| Indazole Core | Hinge Region (Ala564) | Essential for ATP-competitive binding. |
| 3-Position | Hydrophobic Pocket I | Aryl groups (e.g., 3,5-dimethoxyphenyl) here improve potency but must be optimized to avoid steric clash with the gatekeeper. |
| 5/6-Position | Solvent Front | Ideal for solubilizing groups (e.g., morpholine, piperazine) to improve pharmacokinetic (PK) properties. |
Figure 1: FGFR Signaling Pathway and Indazole Inhibition Mechanism
Caption: Schematic of FGFR signaling showing the ATP-competitive inhibition mode of Indazole derivatives at the Tyrosine Kinase Domain, blocking downstream MAPK and PI3K cascades.
Protocol 1: Biochemical Kinase Profiling (ADP-Glo™ Assay)
Objective: Determine the IC50 of indazole derivatives against Wild-Type (WT) FGFR1 and the Gatekeeper Mutant (V561M). Principle: This assay quantifies kinase activity by measuring the conversion of ADP to ATP, which is then converted to light by Ultra-Glo™ Luciferase.[4] It is preferred over FRET for indazoles to avoid potential fluorescence interference from the compound itself.
Materials
-
Enzyme: Recombinant FGFR1 (WT) and FGFR1 (V561M) (0.2 ng/µL stock).
-
Substrate: Poly (Glu, Tyr) 4:1 peptide.
-
ATP: Ultra-pure ATP (10 mM stock).
-
Reagent: ADP-Glo™ Kinase Assay Kit (Promega).[5]
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock of the indazole derivative in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO (10 points).
-
Dilute 1:25 into 1X Kinase Buffer to create a 4X working solution (Final DMSO < 1%).
-
-
Kinase Reaction (384-well plate):
-
Add 2.5 µL of 4X Compound to assay wells.
-
Add 2.5 µL of 4X Enzyme/Substrate mix (Optimized to 1-5 ng enzyme/well).
-
Incubate for 10 minutes at RT (allows inhibitor to bind).
-
Initiate reaction with 5 µL of 2X ATP (Final ATP concentration should be at Km, typically 50 µM for FGFR1).
-
Incubate for 60 minutes at RT.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
-
-
Data Acquisition:
-
Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
-
Validation: Calculate Z'-factor. A value > 0.5 indicates a robust assay [3].
-
Protocol 2: Cellular Target Engagement (Western Blot)
Objective: Validate that the biochemical potency translates to cellular inhibition of FGFR autophosphorylation and downstream ERK signaling. Cell Line: SNU-16 (FGFR2 amplified) or H1581 (FGFR1 amplified).
Step-by-Step Methodology
-
Seeding: Plate cells at
cells/well in 6-well plates in RPMI-1640 + 10% FBS. Allow adherence overnight. -
Starvation: Wash cells with PBS and replace with serum-free medium for 16 hours (synchronizes cell cycle and reduces basal noise).
-
Treatment:
-
Treat cells with Indazole derivative (0, 10, 100, 1000 nM) for 2 hours .
-
Optional: Stimulate with FGF2 ligand (50 ng/mL) for the final 15 minutes if using non-amplified lines.
-
-
Lysis:
-
Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Immunoblotting:
-
Run 20 µg protein on 4-12% Bis-Tris gel.
-
Primary Antibodies:
-
p-FGFR (Tyr653/654) [Cell Signaling #3471]
-
p-ERK1/2 (Thr202/Tyr204) [Cell Signaling #4370]
-
Total FGFR and Total ERK (Loading Controls).
-
-
-
Quantification: Normalize phosphorylated signal to total protein signal using densitometry (ImageJ).
Data Presentation & Analysis
Figure 2: Experimental Workflow for Indazole Lead Optimization
Caption: Iterative workflow for optimizing indazole derivatives, prioritizing biochemical potency and resistance profiling before cellular validation.
Table 1: Representative Potency Data for Indazole Derivatives Use this template to benchmark your internal compounds against literature standards.
| Compound ID | Scaffold Class | FGFR1 WT IC50 (nM) | FGFR1 V561M IC50 (nM) | Cellular p-ERK IC50 (nM) | Reference |
| Compound 9u | Indazole-3-amine | 3.3 | 12.5 | 468 | [1] |
| Compound 7r | Indazole-3-amine | 2.9 | N.D. | 40.5 | [2] |
| Futibatinib | Pyrazolo-pyrimidine | 1.8 | 2.1 | <10 | [4] |
| Control | DMSO | >10,000 | >10,000 | >10,000 | - |
Expert Tips for Troubleshooting
-
Solubility Issues: Indazole derivatives can be lipophilic. If compounds precipitate in the kinase buffer, add 0.01% Triton X-100 to the assay buffer.
-
High Background in ADP-Glo: Ensure the ATP concentration is not excessive (keep near Km). Excess ATP that isn't consumed increases background noise.
-
Western Blot Signal: Phospho-FGFR signals can be labile. Ensure lysis buffer contains adequate phosphatase inhibitors (Sodium Orthovanadate and Sodium Fluoride) and keep lysates on ice at all times.
References
-
Liu, J., et al. "Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[6] (Verified via search result 1.1)
-
Liu, J., et al. "Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold."[7] Organic & Biomolecular Chemistry, 2015.[8][9] (Verified via search result 1.10)
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard Industry Protocol)
-
Sootome, H., et al. "Futibatinib (TAS-120) is an irreversible FGFR1–4 inhibitor that overcomes resistance to ATP-competitive FGFR inhibitors." Cancer Research, 2020. (Verified via search result 1.27)
Sources
- 1. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Futibatinib | 1448169-71-8 [chemicalbook.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Design, synthesis, and biological evaluation of indazole derivatives as selective and potent FGFR4 inhibitors for the treatment of FGF19-driven hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HPLC purification methods for 3-substituted 1H-indazoles
Technical Support Center: HPLC Purification of 3-Substituted 1H-Indazoles
Introduction: The Indazole Challenge
Status: Active Ticket Type: Method Development & Troubleshooting Subject: Overcoming Tailing and Regioisomer Co-elution in 3-Substituted Indazoles
Welcome to the technical support hub for indazole purification. 3-substituted 1H-indazoles present a unique set of chromatographic challenges due to their amphoteric nature and the presence of tautomers. The core structure contains a pyridine-like nitrogen (N2, basic) and a pyrrole-like nitrogen (N1, acidic/H-bond donor).
This guide addresses the three most reported user issues:
-
Peak Tailing: Caused by the interaction of the basic N2 nitrogen with residual silanols.
-
Regioisomer Separation: Differentiating N1-alkylated vs. N2-alkylated byproducts.
-
Solubility/Retention: Managing the hydrophobicity introduced by 3-aryl or 3-halo substituents.
Module 1: Standard Method Development
User Question: "I need a starting protocol for a library of 3-aryl-1H-indazoles. What column and mobile phase should I use?"
Technical Response: For 3-substituted indazoles, a "one-size-fits-all" approach often fails due to the basicity of the N2 atom. We recommend a High pH Reverse Phase strategy as the primary starting point, as it suppresses the protonation of the indazole, reducing ionic interactions with the stationary phase.
Recommended Protocol A: High pH (First Choice)
-
Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH). Reason: These columns withstand pH > 10 without silica dissolution.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) or 0.1% Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Mechanism: At pH 10, the indazole (pKa of conjugate acid ~1.2) is neutral. This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks.
Recommended Protocol B: Low pH (Mass Spec Compatible)
-
Stationary Phase: C18 with high end-capping or "Polar Embedded" group (e.g., Phenomenex Luna Omega PS C18).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: MeCN + 0.1% FA or TFA.
-
Note: TFA (0.05-0.1%) acts as an ion-pairing agent, masking silanols and improving shape, but it suppresses MS ionization signals. Use Formic Acid if MS sensitivity is critical.
Data Summary: Mobile Phase Impact
| Parameter | Low pH (Formic Acid) | High pH (Ammonium Bicarb) |
| Peak Shape | Often tails (As > 1.5) | Excellent symmetry (As < 1.2) |
| Selectivity | Driven by hydrophobicity | Driven by neutral structure |
| MS Sensitivity | High (Positive Mode) | Moderate (Negative Mode favored) |
| Column Life | High | Requires Hybrid Silica |
Module 2: Separating N1 vs. N2 Regioisomers
User Question: "I performed an alkylation on my 3-iodo-1H-indazole and got two spots/peaks. They co-elute on C18. How do I separate the N1 and N2 isomers?"
Technical Response: Direct alkylation of indazoles often yields a mixture of N1 (thermodynamic) and N2 (kinetic) products. They have identical mass but distinct dipole moments and shapes. Standard C18 interacts primarily with hydrophobicity, often failing to resolve them.
Troubleshooting Workflow:
-
Switch to Phenyl-Hexyl or PFP Phases: These phases utilize
interactions. The electron density distribution differs between N1 and N2 isomers. A Phenyl-Hexyl column often retains the N1 isomer differently than the N2 isomer due to the accessibility of the benzene ring electrons. -
Isocratic "Soak" Steps: Gradients can compress peaks together. Insert a 5-minute isocratic hold at the solvent composition where the compound elutes (e.g., if eluting at 40% B, hold at 38% B for 10 mins).
-
Normal Phase Chromatography: If RP-HPLC fails, N1/N2 isomers often have significantly different Rf values on silica due to the H-bond donating ability of the free nitrogen (if one is unsubstituted) or the dipole exposure.
-
Solvent: Hexane/Ethyl Acetate (gradient).[2]
-
Visualization: Regioisomer Separation Logic
Module 3: Troubleshooting Peak Tailing
User Question: "My 3-substituted indazole peak looks like a shark fin (severe tailing). I'm using a standard C18 column with water/acetonitrile."
Technical Response: This is the classic "Nitrogen-Silanol" interaction. The basic nitrogen at position 2 is interacting with acidic silanol groups on the silica surface.
The Fix (Step-by-Step):
-
The "Buffer" Check: Are you using pure water?
-
Rule: Never use pure water. You need ions to compete with the silanols.
-
Action: Add 10mM Ammonium Formate or 0.1% Formic Acid immediately.
-
-
The "Sacrificial Base" Method (Legacy):
-
If you are limited to older columns, add Triethylamine (TEA) at 5-10 mM to the mobile phase. TEA binds to silanols more strongly than your indazole, "blocking" the active sites.
-
Warning: TEA suppresses MS signal.
-
-
The "End-Capping" Verification:
-
Ensure your column is "Fully End-Capped" (e.g., T3, BEH, or equivalent). Non-endcapped columns (often used for specific polar selectivity) will destroy indazole peak shape.
-
Visualization: Tailing Diagnosis
Module 4: Preparative Scale-Up FAQ
Q: I need to purify 500 mg of crude 3-chloro-1H-indazole. Can I just scale up the analytical method? A: Not linearly.
-
Solubility Loading: Indazoles with 3-halo or 3-aryl groups are hydrophobic. Dissolve the sample in DMSO or DMF rather than the mobile phase to maximize concentration. Injecting large volumes of dilute sample causes "band broadening" (peak distortion).
-
Gradient Focusing: Start the gradient 5% below the elution % of the target.
-
Example: If it elutes at 40% B analytically, start the Prep run at 35% B.
-
-
Fraction Collection: Trigger by UV Slope rather than Level. Indazoles have strong UV absorbance (typically 254 nm or 220 nm). Slope detection prevents collecting the long "tail" if the peak shape isn't perfect.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (Discusses the thermodynamic vs kinetic formation of N1/N2 isomers).
-
HPLC Troubleshooting Guide: Peak Tailing. Sigma-Aldrich / Merck. (Definitive guide on silanol interactions and mobile phase modifiers).
-
Separation of Indazole-3-carboxylic acid on Newcrom R1. SIELC Technologies. (Application note regarding mixed-mode columns for acidic/basic indazoles).
-
Strategies for the Separation of Regioisomers. ResearchGate. (General methodologies for separating N-alkylated heterocycle isomers).
Sources
Minimizing off-target effects of indazole-based kinase inhibitors
Topic: Minimizing Off-Target Effects & Troubleshooting Selectivity
Welcome to the Technical Support Center
You are likely here because your indazole-based lead compound—while potent against your primary kinase target—is showing "dirty" profiles in kinome screens or unexpected cytotoxicity in cellular assays.
Indazole scaffolds (e.g., Axitinib, Pazopanib) are privileged structures in kinase drug discovery because they effectively mimic the adenine ring of ATP. However, this mimicry is a double-edged sword: without precise decoration, the indazole core can bind promiscuously across the 500+ human kinases.
This guide moves beyond basic troubleshooting. We will dissect the structural causality of off-target binding, provide protocols to rule out assay artifacts (aggregation), and establish rigorous cellular target engagement workflows.
Module 1: Structural Optimization (SAR) & The Gatekeeper
Q: Why does my indazole inhibitor hit CDK2, VEGFR, and GSK3β simultaneously?
A: You are likely relying too heavily on the conserved Hinge Region without exploiting the "Gatekeeper" residue.
The indazole core typically binds to the kinase hinge region via a donor-acceptor hydrogen bond pair (N1 and N2). Since the hinge region is highly conserved, a "naked" indazole is inherently promiscuous. Selectivity is achieved by adding substituents that clash with the Gatekeeper residue —a single amino acid located at the back of the ATP pocket that varies in size (e.g., Threonine vs. Phenylalanine).
Troubleshooting Logic:
-
Identify the Gatekeeper: Check your target kinase's gatekeeper residue.
-
Small Gatekeeper (e.g., Thr, Ala): Accessible by bulky substituents.
-
Large Gatekeeper (e.g., Phe, Met): Requires smaller substituents; harder to target selectively.
-
-
Modify the Indazole:
-
C3 Position: Ideal for extending into the "back pocket" to interact with the gatekeeper.
-
N1 Position: Often used to solubilize the molecule or reach the solvent front.
-
Visualization: The Selectivity Logic Tree
Figure 1: Decision matrix for modifying indazole scaffolds based on the target kinase's gatekeeper residue to improve selectivity.
Module 2: Biochemical Assay Troubleshooting
Q: My IC50 shifts 50-fold when I change enzyme concentration. Is this real inhibition?
A: Likely not. You are probably observing "Colloidal Aggregation."
Indazoles are hydrophobic. At high concentrations, they can form colloidal particles that sequester the enzyme, leading to false positives. This is the most common artifact in kinase biochemistry.
Diagnostic Table: True Inhibition vs. Aggregation
| Feature | True ATP-Competitive Inhibitor | Colloidal Aggregator (Artifact) |
| Detergent Sensitivity | Unaffected by 0.01% Triton X-100 | Activity disappears with detergent |
| Enzyme Conc.[1] Dependence | IC50 is constant (if [E] << Ki) | IC50 shifts significantly with [E] |
| Hill Slope | ~1.0 | Steep (> 2.0) |
| Centrifugation | Activity remains in supernatant | Activity pellets out (loss of potency) |
Protocol: The Detergent Sensitivity Test
Use this protocol to validate any hit with an IC50 > 1 µM.
-
Prepare Assay Buffer: Create two buffers:
-
Buffer A: Standard Kinase Buffer (no detergent).
-
Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).
-
-
Incubate: Pre-incubate your indazole compound with the kinase in both buffers for 15 minutes at RT.
-
Run Reaction: Add ATP/Substrate and measure activity.
-
Analyze:
-
If IC50 in Buffer A is 500 nM, but in Buffer B it drops to >10 µM (inactive), discard the compound . It is an aggregator.
-
Module 3: Cellular Target Engagement
Q: I see cell death, but is it on-target? How do I prove my inhibitor enters the cell and binds my kinase?
A: Biochemical potency does not equal cellular engagement.[2][3] You must use CETSA or NanoBRET.
A common failure mode is that the indazole is potent in a test tube but gets pumped out of the cell (P-gp efflux) or binds to off-targets (e.g., tubulin) causing toxicity unrelated to the kinase.
Recommended Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[4] It requires no tags and works on endogenous proteins.
Step-by-Step CETSA Protocol:
-
Treatment: Treat cells (e.g., 1x10^6 cells/condition) with your indazole inhibitor (at 5x IC50) and DMSO control for 1 hour.
-
Harvest: Wash with PBS and resuspend in kinase buffer with protease inhibitors.
-
Aliquot & Heat: Divide samples into 8-10 PCR tubes. Heat each tube to a different temperature (gradient: 40°C to 65°C) for 3 minutes .
-
Cool & Lyse: Cool at RT for 3 mins. Freeze-thaw (liquid nitrogen) 3 times to lyse cells.
-
Clarify: Centrifuge at 20,000 x g for 20 mins at 4°C. (Precipitated/unstable protein pellets; stabilized protein stays in supernatant).
-
Detection: Run the supernatant on a Western Blot.
-
Result: If the band intensity persists at higher temperatures in the treated sample compared to DMSO, you have confirmed Intracellular Target Engagement .
Visualization: Target Engagement Validation Flow
Figure 2: Validation workflow to distinguish genuine cellular kinase inhibition from non-specific toxicity or lack of permeability.
References
-
Indazole Scaffold Design & Selectivity
-
The "Gatekeeper" Mechanism
-
Troubleshooting Aggregation (Assay Artifacts)
-
Feng, B.Y. & Shoichet, B.K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link
- Significance: The gold-standard protocol for using Triton X-100 to identify colloidal aggreg
-
-
Cellular Target Engagement (CETSA)
-
NanoBRET Technology
Sources
- 1. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing Oral Bioavailability of Piperidinyl-Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with piperidinyl-indazole scaffolds. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability in this important class of molecules. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your discovery and development programs.
Introduction: The Piperidinyl-Indazole Bioavailability Challenge
The indazole core is a valuable pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[1][2] When coupled with a piperidinyl moiety—a common substituent for tuning potency and physicochemical properties—the resulting scaffold often presents significant challenges in achieving adequate oral bioavailability. These challenges typically stem from a combination of poor aqueous solubility, high first-pass metabolism, and susceptibility to intestinal efflux transporters.[3][4]
This guide is structured as a troubleshooting resource, organized by the primary obstacles to oral drug absorption. It follows a logical workflow from initial problem identification using standard in vitro assays to the implementation of targeted medicinal chemistry and formulation strategies.
Diagnostic & Troubleshooting Workflow
Before diving into specific solutions, it's critical to diagnose the root cause of low bioavailability. The following workflow provides a systematic approach to characterizing your compound.
Caption: Initial troubleshooting workflow for low bioavailability.
Section 1: Solubility Limitation Troubleshooting
Poor aqueous solubility is a frequent starting point for low bioavailability, as a drug must be in solution to be absorbed.[5] This is particularly true for crystalline, high-melting-point ("brick-dust") molecules.[6]
FAQ 1: My piperidinyl-indazole has kinetic solubility below 1 µg/mL. What are my primary avenues for improvement?
You have two primary approaches: Medicinal Chemistry (modifying the molecule) and Formulation Science (modifying the drug product).
A) Medicinal Chemistry Strategies:
The goal is to disrupt the crystal lattice energy and/or introduce polar functionality without compromising target potency.
-
Introduce Ionizable Centers: Can you add a basic nitrogen or an acidic group to enable salt formation? Salt forms often have significantly higher dissolution rates than the free base.[5] For a piperidinyl-indazole, adding a basic amine to an accessible part of the scaffold is a common strategy.
-
Add Polar/Hydrogen-Bonding Groups: Incorporating groups like hydroxyls (-OH), amides, or sulfonamides can improve solvation.[1] However, be mindful of the "rule of 5" predictors; excessive H-bond donors can negatively impact permeability.[4]
-
Disrupt Planarity: Strategic introduction of sp3-hybridized carbons or bulky groups can make it harder for molecules to pack into a stable crystal, thereby improving solubility.
B) Formulation & Particle Engineering Strategies:
These methods aim to increase the dissolution rate or present the drug in a higher energy state.
-
Particle Size Reduction: Decreasing particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[6]
-
Micronization: Milling techniques can reduce particle sizes to the micron range (~2-5 µm), which can improve the dissolution rate but not the equilibrium solubility.[5][7]
-
Nanonization: Technologies like wet media milling or high-pressure homogenization can create nanosuspensions with particle sizes between 200-600 nm.[5][6] This drastic increase in surface area can significantly enhance dissolution velocity and subsequently, bioavailability.[8][9]
-
-
Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques for solubility enhancement.[10][11] The drug is molecularly dispersed in a polymer matrix in its high-energy, non-crystalline (amorphous) form. This can lead to a state of supersaturation at the absorption site.
-
Common ASD Polymers: HPMC-AS, PVP/VA, Soluplus®.
-
Manufacturing Methods: Spray drying and hot-melt extrusion are common industrial methods.[12]
-
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Pros | Cons | Most Suitable For |
| Salt Formation | Increases dissolution rate by creating an ionizable form. | Simple, well-established. | Requires an ionizable handle; risk of common ion effect. | Compounds with pKa in a suitable range. |
| Micronization | Increases surface area for dissolution. | Established technology, relatively low cost. | Does not increase equilibrium solubility; particles may re-agglomerate.[13] | BCS Class II compounds where dissolution rate is the limiting factor.[14] |
| Nanosuspensions | Drastically increases surface area. | Significant increase in dissolution velocity; can be used for oral and parenteral routes.[5] | Complex manufacturing; long-term physical stability can be a challenge. | Very poorly soluble (BCS Class II/IV) compounds.[5] |
| Amorphous Solid Dispersions | Stabilizes drug in a high-energy, amorphous state. | Can achieve significant supersaturation; increases apparent solubility.[10] | Requires careful polymer selection; potential for recrystallization. | "Brick-dust" compounds with high melting points. |
| Lipid-Based Formulations | Drug is dissolved in a lipid/surfactant mixture. | Enhances solubility and can utilize lipid absorption pathways.[11] | Can be complex to develop; potential for GI side effects with high surfactant loads. | Lipophilic ("grease-ball") compounds (high LogP).[6] |
Section 2: Permeability Issues & Efflux Transport
If a compound is soluble but still poorly absorbed, the next barrier is permeating the intestinal wall. Low passive permeability or, more commonly, recognition by efflux transporters can severely limit bioavailability.[4][15]
Caption: Role of efflux transporters in limiting drug absorption.
FAQ 2: My Caco-2 assay shows a high efflux ratio (>2). How do I identify the responsible transporter and what can I do about it?
A high efflux ratio in a Caco-2 assay is a classic sign that your compound is a substrate for an apical efflux transporter, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[16][17]
Step 1: Confirming the Transporter
The standard method is to repeat the Caco-2 permeability assay in the presence of known inhibitors for specific transporters.
-
To test for P-gp: Use a potent P-gp inhibitor like Verapamil or Zosuquidar. If the efflux ratio decreases significantly in the presence of the inhibitor, your compound is likely a P-gp substrate.
-
To test for BCRP: Use a BCRP-specific inhibitor like Ko143.
-
To test for MRP2: Use an inhibitor like MK-571.
Step 2: Mitigation Strategies
-
Structural Modification (SAR): This is the preferred approach in early discovery. The goal is to modify the structure to reduce its recognition by the transporter.
-
Reduce H-bond donors: P-gp substrates often have a high number of hydrogen bond donors.
-
Increase Lipophilicity/LogD: Increasing lipophilicity can sometimes enhance passive permeability, helping to "overwhelm" the efflux process.[15] However, this is a delicate balance, as very high lipophilicity can decrease solubility.
-
Mask Recognition Sites: Systematically modify different parts of the piperidinyl-indazole scaffold to identify the pharmacophore responsible for transporter binding. Sometimes, minor changes can disrupt the interaction.
-
-
Formulation with Excipients: Certain formulation excipients can act as mild inhibitors of efflux transporters.
-
Surfactants like Tween 80, Cremophor EL, and Vitamin E TPGS have been shown to inhibit P-gp, potentially increasing the absorption of co-formulated drugs.[7]
-
-
Co-administration with an Inhibitor (Advanced Strategy): In some cases, co-dosing with a known efflux inhibitor like piperine (found in black pepper) has been explored to boost the bioavailability of other drugs.[18][19] This is a complex clinical strategy but demonstrates the principle.
Protocol: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing intestinal permeability and efflux potential.
-
Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value > 200 Ω·cm² typically indicates sufficient monolayer integrity.
-
Assay Setup (A-to-B):
-
Add your test compound (e.g., at 10 µM in transport buffer) to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Assay Setup (B-to-A):
-
Add your test compound to the basolateral (B) side.
-
Add fresh buffer to the apical (A) side.
-
Incubate and sample from the apical side at the same time points.
-
-
Sample Analysis: Quantify the concentration of your compound in all samples using a sensitive analytical method like LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux rate, A is the surface area of the filter, and C₀ is the initial concentration.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
-
-
Interpretation:
-
Papp (A-to-B) > 10 x 10⁻⁶ cm/s: High Permeability
-
Papp (A-to-B) < 1 x 10⁻⁶ cm/s: Low Permeability
-
ER > 2: Indicates active efflux.
-
Section 3: Overcoming Metabolic Instability
High first-pass metabolism in the gut wall and liver is another major barrier to oral bioavailability.[3] The indazole and piperidine rings are both susceptible to metabolism by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[20][21]
FAQ 3: My compound is rapidly cleared in human liver microsomes (HLM). What are the most common metabolic "hotspots" on a piperidinyl-indazole and how can I block them?
The primary goal is to identify the site of metabolism and then modify the structure at that position to block the enzymatic reaction without losing potency.
Step 1: Metabolite Identification
Incubate your compound with human liver microsomes (or hepatocytes) and use high-resolution LC-MS/MS to identify the structures of the major metabolites. Common metabolic pathways for this scaffold include:
-
Oxidation of the Indazole Ring: Hydroxylation at various positions on the benzene or pyrazole ring.
-
Oxidation of the Piperidine Ring: Hydroxylation at positions alpha to the nitrogen is common.
-
N-dealkylation: If the piperidine nitrogen is attached to an alkyl group, this can be a point of cleavage.
-
Amide Hydrolysis: If an amide linker is present.[22]
Step 2: Blocking Metabolic Hotspots (Metabolic Hardening)
Once a "soft spot" is identified, you can use several medicinal chemistry strategies:
-
Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom at the site of oxidation is a classic strategy. The high strength of the C-F bond makes it resistant to CYP-mediated hydrogen abstraction. For example, adding a fluoro group to the 5-position of the indazole ring has been shown to be an effective modification.[1]
-
Deuteration: Replacing C-H bonds with C-D bonds (deuterium) can slow the rate of metabolism due to the kinetic isotope effect. This is a more subtle modification that is less likely to impact potency.
-
Steric Hindrance: Introducing a bulky group (e.g., a methyl or cyclopropyl group) near the metabolic hotspot can physically block the enzyme's active site from accessing it.
-
Electronic Modification: Replacing an electron-rich aromatic ring with a more electron-deficient one (e.g., adding a pyridine) can decrease its susceptibility to oxidative metabolism.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019).
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PMC.
- Drug Solubility: Importance and Enhancement Techniques. (2012). PMC.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2015). Slideshare.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Formulation Strategies for Improving Drug Bioavailability. (2026). World Pharma Today.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). PMC.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2025). Juniper Publishers.
- Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry.
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2007). PubMed.
- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PMC.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI.
- Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. (2018). Thieme Connect.
- The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. (2024).
- Indazole – Knowledge and References. Taylor & Francis.
- Formulation and method for increasing oral bioavailability of drugs. (2020).
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2025).
- Impact of passive permeability and gut efflux transport on the oral bioavailability of novel series of piperidine-based renin inhibitors in rodents. (2011). PubMed.
- The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
- Overcoming Bioavailability Challenges In Oral Formulation Development. (2020). Pharmaceutical Industry.
- The Crucial Role of Transporters in Drug Disposition and Metabolism. (2023). Journal of Biochemistry and Biotechnology.
- Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs. SlidePlayer.
- Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2. (2019). PubMed.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. omicsonline.org [omicsonline.org]
- 4. pt-int.com [pt-int.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
- 12. pharm-int.com [pharm-int.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Impact of passive permeability and gut efflux transport on the oral bioavailability of novel series of piperidine-based renin inhibitors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 19. Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Suzuki-Miyaura Coupling for Indazole Functionalization
To: Research & Development Division From: Senior Application Scientist, Catalysis Group Subject: Troubleshooting & Optimization Protocols for Indazole Scaffolds
Introduction: The "Indazole Trap"
Functionalizing the indazole core via Suzuki-Miyaura coupling presents a unique set of challenges compared to standard phenyl-phenyl couplings. The primary failure mode is catalyst poisoning , driven by the Lewis-basic nitrogens (N1 and N2) and the acidity of the N-H bond (pKa ~14 in DMSO).
When using standard catalysts like Pd(PPh₃)₄, the indazole nitrogen often displaces the phosphine ligand, forming a stable, unreactive Pd-complex (the "off-cycle resting state"). This guide moves beyond basic textbook conditions to provide field-tested protocols for overcoming these electronic and steric barriers.
Module 1: Troubleshooting & FAQs
Q1: I am observing <10% conversion with my unprotected indazole. Is N-protection mandatory?
Short Answer: No, but it dictates your catalyst choice. Technical Insight: Unprotected indazoles act as catalyst poisons. The free N-H is deprotonated by the base (e.g., K₂CO₃), creating an indazolyl anion that binds tightly to Palladium, shutting down the catalytic cycle.
-
If you must remain unprotected: You cannot use standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ efficiently. You must switch to Buchwald Precatalysts (specifically XPhos Pd G3 or SPhos Pd G3 ). These bulky, electron-rich ligands prevent the indazole nitrogen from coordinating to the metal center.
-
If you can protect: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) groups. They mask the N-H acidity and steric bulk, allowing the use of cheaper catalysts like Pd(dppf)Cl₂. Avoid Boc if using strong nucleophiles, as it can be cleaved or migrate.
Q2: My aryl halide is being consumed, but I'm isolating de-halogenated starting material (Protodehalogenation). Why?
Diagnosis: The oxidative addition has occurred, but the transmetalation step is too slow. The Pd-Ar species grabs a proton (from solvent or moisture) instead of the boronic acid. Corrective Actions:
-
Switch Solvent: Move from aqueous mixtures (Dioxane/H₂O) to anhydrous Toluene or DMF if solubility permits.
-
Boron Source: Switch from Boronic Acids to Pinacol Esters (BPin) or MIDA Boronates . These release the active boron species slowly, maintaining a steady concentration that favors transmetalation over decomposition.
-
Base Selection: If using unstable heteroaryl boronates (e.g., 2-pyridine boronic acid), avoid strong bases. Use K₃PO₄ or CsF instead of NaOtBu.
Q3: Regioselectivity—I have a 3-bromo-6-chloroindazole. Which position couples first?
Rule of Thumb: Electronic deficiency and bond strength dictate the order.
-
Iodides > Bromides >> Chlorides.
-
C3 Position: The C3 position is electronically distinct. In a 3-bromo-6-chloro scenario, the C3-bromo reacts first due to the weaker C-Br bond compared to the aryl C-Cl bond.
-
Optimization: To ensure exclusivity at C3, perform the reaction at room temperature (RT) to 40°C. Heating to 80°C+ increases the risk of activating the C6-chloride.
Module 2: Decision Logic & Mechanism
Visualization 1: Catalyst Selection Decision Tree
Use this logic flow to select the starting conditions for your specific substrate.
Caption: Decision matrix for selecting catalyst systems based on N-protection status and steric hindrance.
Module 3: Optimized Experimental Protocols
Protocol A: The "Universal" Method (Unprotected/Difficult Substrates)
Recommended for: Unprotected indazoles, heteroaryl-heteroaryl couplings, and sterically demanding partners.
Reagents:
-
Catalyst: XPhos Pd G3 (2–4 mol%) [CAS: 1445085-55-1]
-
Base: K₃PO₄ (2.0 equiv, 0.5M in H₂O)
-
Solvent: THF or n-Butanol (for higher T)
-
Temperature: 40°C – 80°C[1]
Step-by-Step:
-
Charge Solids: To a reaction vial equipped with a stir bar, add the 3-haloindazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: G3 precatalysts are air-stable, but the active Pd(0) species generated in situ is not.
-
Solvent Addition: Add degassed THF (or n-BuOH) via syringe.
-
Base Addition: Add the degassed aqueous K₃PO₄ solution.
-
Reaction: Stir vigorously. The biphasic mixture requires rapid stirring for effective phase transfer. Heat to 60°C. Monitor by LCMS at 1 hour.
-
Workup: Dilute with EtOAc, wash with water. If Pd residues remain (dark color), treat the organic phase with SiliaMetS® Thiol scavenger (or equivalent) for 30 mins before concentration.
Protocol B: The "Economy" Method (Protected/Standard Substrates)
Recommended for: N-protected indazoles (SEM/THP) coupled with phenyl boronic acids.
Reagents:
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 80°C – 100°C
Step-by-Step:
-
Combine N-protected haloindazole (1.0 equiv), Boronic Acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a vial.
-
Evacuate and backfill with Argon (x3).
-
Add degassed 1,4-Dioxane/Water mixture.
-
Heat to 90°C for 4–12 hours.
-
Note: If the boronic acid is prone to protodeboronation (e.g., 2-thienyl), add it in 3 portions over the first hour.
Module 4: Comparative Data & Ligand Effects
The following table summarizes the impact of ligand choice on the conversion of 3-iodo-1H-indazole (unprotected) with phenylboronic acid .
| Ligand / Catalyst | Conversion (1h) | Yield (Isolated) | Notes |
| Pd(PPh₃)₄ | < 15% | N/A | Failed. Strong N-coordination poisons the catalyst. |
| Pd(dppf)Cl₂ | 40% | 35% | Moderate. Requires high heat (100°C) and long times. |
| SPhos Pd G3 | > 98% | 92% | Excellent. High activity, works at lower temp. |
| XPhos Pd G3 | > 95% | 94% | Robust. Best general scope for heteroaryls. |
| Amphos | 85% | 80% | Good. Cheaper alternative for simple substrates. |
Module 5: Mechanistic Visualization
Visualization 2: The Poisoning vs. Catalysis Pathway
Understanding why standard catalysts fail is key to avoiding wasted experiments.
Caption: The "Indazole Trap": Small ligands allow the indazolyl anion to bind Pd, removing it from the catalytic cycle. Bulky ligands (XPhos) sterically block this interaction.
References
-
Billingsley, K. L., & Buchwald, S. F. (2013). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[4] Journal of the American Chemical Society. [Link]
-
Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules. [Link][1][2][3][5][6][7][8][9][10][11]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Catalyst Poisoning Mechanisms: Wikipedia Entry on Catalyst Poisoning (General Context for Pd inhibition). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Stability Testing of 3-(Piperidin-4-yl)-1H-indazole in Aqueous Solution
Welcome to the technical support center for the stability testing of 3-(Piperidin-4-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the necessary knowledge to design and execute robust stability studies, ensuring the quality, safety, and efficacy of your drug substance.
Introduction: The Criticality of Aqueous Stability Testing
3-(Piperidin-4-yl)-1H-indazole is a heterocyclic compound featuring both an indazole and a piperidine moiety.[1][2] Such structures are common in pharmacologically active molecules.[3][2] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6] This data is fundamental for establishing a re-test period for the drug substance and recommended storage conditions.[4][6][7][8] For a compound like 3-(Piperidin-4-yl)-1H-indazole, which is intended for pharmaceutical use, understanding its behavior in an aqueous environment is paramount, as this can influence formulation development, manufacturing processes, and ultimately, in-vivo performance.
This guide will walk you through potential stability challenges, provide structured experimental protocols, and offer troubleshooting solutions based on established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the stability assessment of 3-(Piperidin-4-yl)-1H-indazole in aqueous solutions.
FAQ 1: What are the most likely degradation pathways for 3-(Piperidin-4-yl)-1H-indazole in an aqueous solution?
Based on the chemical structure, the two primary degradation pathways to anticipate are hydrolysis and oxidation .
-
Hydrolysis: The indazole ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.[9] The amide-like character of the pyrazole ring within the indazole system can be a point of hydrolytic attack.
-
Oxidation: The piperidine ring, being a saturated N-heterocycle, is prone to oxidation.[10][11] Oxidation can occur at the nitrogen atom, leading to the formation of an N-oxide, or at the carbon atoms adjacent (alpha) to the nitrogen.[10][12] Atmospheric oxygen or trace metal ions in the solution can catalyze these oxidative processes.
FAQ 2: Why am I observing poor solubility of my compound in aqueous buffers?
3-(Piperidin-4-yl)-1H-indazole possesses both a basic piperidine nitrogen and a weakly acidic/basic indazole ring system. Its solubility in aqueous media is highly pH-dependent.
-
At low pH: The piperidine nitrogen will be protonated, forming a more water-soluble salt.
-
At neutral pH: The compound may exhibit its lowest solubility (isoelectric point).
-
At high pH: The indazole N-H proton may be removed, forming an anion which could also have different solubility characteristics.
Troubleshooting Poor Solubility:
-
Adjust pH: Systematically evaluate the solubility across a range of pH values to identify the optimal pH for your stability study.
-
Use Co-solvents: If pH adjustment is insufficient, consider the use of water-miscible organic co-solvents (e.g., acetonitrile, methanol, propylene glycol). However, be aware that co-solvents can influence the degradation kinetics.
-
Consider Surfactants: In some cases, non-ionic surfactants can be used to improve solubility, but their potential for interaction with the analyte must be assessed.
FAQ 3: My chromatogram shows multiple new peaks after a forced degradation study. How do I know which are true degradants?
It is crucial to differentiate between actual degradation products and artifacts.
-
Analyze a Control Sample: Always run a "time zero" (T0) sample and a control sample stored under non-stress conditions alongside your stressed samples. This helps to identify impurities that were present initially.
-
Blank Injections: Inject your sample diluent (blank) to ensure that none of the observed peaks originate from the solvent or mobile phase.
-
Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or a similar photodiode array detector to assess the peak purity of your main component and any new peaks. This can help identify co-eluting peaks.
-
Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer to obtain mass information for the new peaks. This is invaluable for identifying and characterizing degradation products.
FAQ 4: The total peak area in my chromatogram is decreasing over time (poor mass balance). What could be the cause?
Poor mass balance is a common issue in stability studies and can be attributed to several factors:
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector.
-
Precipitation: The compound or its degradants may be precipitating out of solution over time. Visually inspect your samples for any cloudiness or solid material.
-
Adsorption to Container Walls: The compound or its degradants may adsorb to the surface of the storage container (e.g., glass or plastic vials).
-
Formation of Volatile Degradants: In some cases, degradation can lead to the formation of volatile compounds that are lost from the sample.
Troubleshooting Poor Mass Balance:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds.
-
Solubility Checks: Re-evaluate the solubility of your compound and potential degradants under the study conditions.
-
Container Compatibility: Test different types of containers (e.g., borosilicate glass vs. polypropylene) to assess for adsorption.
-
Headspace Analysis: If volatile degradants are suspected, consider using gas chromatography with headspace analysis.
Troubleshooting Guides
This section provides step-by-step guidance for common experimental challenges.
Guide 1: Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[13]
Objective: To develop a robust HPLC method that separates 3-(Piperidin-4-yl)-1H-indazole from all its potential degradation products.
Workflow Diagram:
Caption: Workflow for Stability-Indicating HPLC Method Development.
Detailed Protocol:
-
Initial Column and Mobile Phase Screening:
-
Rationale: Different stationary phases and organic modifiers offer varying selectivities. Screening multiple combinations increases the likelihood of achieving a good separation.
-
Procedure:
-
Start with a standard C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water) with a generic gradient.
-
Evaluate at least three different pH values for the aqueous portion of the mobile phase (e.g., pH 3, pH 7, and pH 10) to account for the ionizable nature of the analyte.[14]
-
-
-
Forced Degradation Study:
-
Rationale: To intentionally degrade the sample to generate the degradation products that the method must be able to separate.[15][16] The goal is to achieve 5-20% degradation of the active substance.[17]
-
Procedure:
-
Prepare separate aqueous solutions of 3-(Piperidin-4-yl)-1H-indazole.
-
Expose these solutions to the stress conditions outlined in the table below.
-
Include a control sample protected from stress.
-
-
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the indazole ring |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the indazole ring |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the piperidine ring (N-oxide, etc.) |
| Thermal Degradation | 80°C in solution for 48 hours | Thermally induced degradation |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[18][19] | Photolytic degradation |
-
Method Optimization:
-
Rationale: Fine-tune the chromatographic conditions to achieve optimal resolution (>1.5) between the parent peak and all degradation products.
-
Procedure:
-
Inject the stressed samples into the HPLC system with the most promising initial conditions.
-
If co-elution is observed, systematically adjust the gradient slope, mobile phase pH, column temperature, and flow rate to improve separation.[20]
-
If separation cannot be achieved, try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).
-
-
-
Method Validation:
-
Rationale: To demonstrate that the analytical method is suitable for its intended purpose.
-
Procedure:
-
Once the method is optimized, perform a validation according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
-
-
Guide 2: Troubleshooting Unexpected Peaks in the Chromatogram
Scenario: You observe an unexpected peak in your stability sample that was not present at time zero.
Troubleshooting Flowchart:
Caption: Troubleshooting unexpected chromatographic peaks.
Detailed Steps:
-
System Contamination Check:
-
Action: Inject a sample of your diluent (the solvent used to dissolve your sample).
-
Interpretation: If the peak is present, it is likely a contaminant in your solvent or a carryover from a previous injection. Clean the injection port and flush the system.
-
-
Assess Peak Purity:
-
Action: Use a DAD to examine the UV spectra across the peak.
-
Interpretation: If the spectra are not homogenous, it indicates that multiple components are co-eluting. The HPLC method needs further optimization to resolve these peaks.
-
-
Mass Identification:
-
Action: Analyze the sample using LC-MS.
-
Interpretation: The mass-to-charge ratio (m/z) of the unexpected peak will provide crucial information about its identity. For example, an increase of 16 amu compared to the parent compound would suggest an oxidation event (addition of an oxygen atom).
-
Conclusion
The stability of 3-(Piperidin-4-yl)-1H-indazole in aqueous solution is a multifaceted issue that requires a systematic and scientifically sound approach. By understanding the potential degradation pathways, developing a robust stability-indicating analytical method, and meticulously troubleshooting any unexpected observations, researchers can generate reliable data that is crucial for the successful development of new drug candidates. This guide provides a foundational framework for these activities, grounded in established principles and regulatory expectations.
References
-
ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]
-
ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. Scribd. Available from: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. ICH. Available from: [Link]
-
ICH guidelines for stability studies. Slideshare. Available from: [Link]
-
Q1A(R2) Guideline. ICH. Available from: [Link]
-
Stability-Indicating HPLC Method Development. Waters. Available from: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega. Available from: [Link]
-
Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. Available from: [Link]
-
To find out the methodology of oxidation of substituted piperidones by Mn (IV) in sulphuric acid medium. International Journal of Chemical Studies. Available from: [Link]
-
Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. Available from: [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. Available from: [Link]
-
Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. Available from: [Link]
-
Photostability testing of pharmaceutical products. ResearchGate. Available from: [Link]
-
Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available from: [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
-
Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. PubMed. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available from: [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Finding Peaceable Photostability. Caron Scientific. Available from: [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH's SEED. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]
-
[Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. American Pharmaceutical Review. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Available from: [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry & Biology Interface. Available from: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]
-
Analytical Methods. Royal Society of Chemistry. Available from: [Link]
-
LC-MS-MS Method for the Analysis of New Non-Imidazole Histamine H(3) Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum-Application to Pharmacokinetic Studies. PubMed. Available from: [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University. Available from: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available from: [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Research International. Available from: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. Available from: [Link]
Sources
- 1. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. scribd.com [scribd.com]
- 8. ICH guidelines for stability studies | PDF [slideshare.net]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemijournal.com [chemijournal.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. web.vscht.cz [web.vscht.cz]
- 14. irjpms.com [irjpms.com]
- 15. biomedres.us [biomedres.us]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
- 18. ikev.org [ikev.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Indazole Compound Handling in Cell Culture
Topic: Troubleshooting Contamination & Solubility Issues with Indazole Scaffolds
Introduction: The "Contamination" Paradox
Welcome to the Technical Support Center. If you are working with indazole-based compounds (common scaffolds for kinase inhibitors like Axitinib, Pazopanib, or novel synthetic derivatives), you have likely encountered a phenomenon where your cell culture appears "contaminated" shortly after drug treatment.
The Reality: 80% of reported "bacterial contaminations" with indazole compounds are actually micro-precipitates caused by "Solvent Shock." Indazoles are planar, hydrophobic molecules that stack efficiently. When a DMSO stock hits aqueous media, they often crash out of solution, forming crystalline needles or amorphous aggregates that undergo Brownian motion, mimicking bacterial motility.
This guide provides the diagnostic workflows to distinguish between biological contamination and chemical precipitation, along with protocols to resolve both.[1]
Part 1: Diagnostic Workflow (Is it Bacteria or Chemistry?)
Before discarding your cells, perform this self-validating diagnostic to confirm the nature of the particles.
The "Cell-Free" Validation Protocol
Purpose: To isolate the compound's behavior from biological variables.
-
Prepare: Two wells in a 6-well plate with fresh, warm media (37°C). Do not add cells.
-
Spike: Add your indazole compound to Well A at the final experimental concentration (e.g., 10 µM). Add an equivalent volume of pure DMSO to Well B (Vehicle Control).
-
Incubate: Place in the incubator for 4–24 hours.
-
Observe: Use phase-contrast microscopy at 200x–400x.
| Observation in Well A (Compound Only) | Diagnosis | Action Required |
| Vibrating "Black Dots" (Brownian Motion) | Precipitation (Pseudo-contamination) | See Section 2: Solubility Optimization . |
| Directional Movement (Swimming/Darting) | Bacterial Contamination | See Section 3: Sterility Protocols . |
| Cloudiness/Turbidity increasing over 24h | Bacterial Growth | Discard stock; Review Section 3 . |
| Crystalline Needles / Shards | Crystallization | See Section 2 (Reduce concentration). |
Visualizing the Decision Logic
Figure 1: Decision matrix for distinguishing between physicochemical precipitation and biological contamination.
Part 2: Solving Pseudo-Contamination (Solubility Issues)
The Mechanism: Indazoles are lipophilic. When you pipette a 10 mM DMSO stock directly into aqueous media, the local concentration at the pipette tip momentarily exceeds the solubility limit, causing nuclei to form. These nuclei rarely re-dissolve.
FAQ: How do I prevent precipitation?
Q: I see precipitation immediately upon addition. How do I fix this? A: Use the "Step-Down" Dilution Method rather than a direct spike.
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 in sterile PBS or Media to make a 1 mM "working solution." Note: If this precipitates, use 50% DMSO/50% PBS as the intermediate.
-
Final: Add the working solution to your cells to reach 10 µM.
-
Why? This reduces the kinetic shock of the solvent exchange.
-
Q: My compound precipitates after 24 hours. Why? A: This is "thermodynamic instability."
-
Check Temperature: Indazole solubility often drops if the media cools down during handling. Pre-warm all media to 37°C before addition.
-
Serum Interaction: Serum proteins (Albumin) can bind drugs and keep them in solution. If you are using Serum-Free Media , precipitation is much more likely. You may need to lower the working concentration or use a carrier like Cyclodextrin (HP-β-CD) .
Part 3: Solving Actual Contamination (Sterility & Endotoxin)
If the diagnostic in Part 1 confirmed bacteria, the source is likely the compound powder itself. Most small molecules are synthesized in chemical labs, not sterile GMP facilities.
Protocol: Sterile Filtration of Hydrophobic Compounds
Critical Warning: Do NOT filter the aqueous dilution. Hydrophobic indazoles will bind to the filter membrane, and you will lose 50–90% of your drug dosage [1].
Correct Workflow:
-
Dissolve compound in 100% DMSO.
-
Filter the DMSO Stock using a 0.22 µm PTFE (Polytetrafluoroethylene) or PVDF syringe filter.
-
Why PTFE? It is chemically resistant to DMSO and has low binding affinity for hydrophobic small molecules in organic solvents.
-
Avoid: Nylon filters (high drug binding) [2].
-
-
Aliquot the sterile DMSO stock into sterile tubes in a laminar flow hood.
-
Store at -20°C or -80°C.
The "Invisible" Contaminant: Endotoxin (LPS)
Q: My media is clear, but cells are dying or showing inflammation (high cytokine release). A: You likely have Endotoxin (Lipopolysaccharide) contamination.
-
Source: Water used during the HPLC purification of the indazole synthesis.
-
Diagnosis: Use a Limulus Amebocyte Lysate (LAL) Chromogenic Assay .[2]
-
Removal: Standard sterile filtration does not remove endotoxin. You must use Polymyxin B columns or specific endotoxin removal resins, but be careful—these resins can also bind your hydrophobic drug.
-
Recommendation: If endotoxin is present, repurify the compound using endotoxin-free water or purchase "Endotoxin-Tested" grade compounds.
-
Visualizing the Filtration Logic
Figure 2: Correct workflow for sterilizing hydrophobic small molecules without losing yield.
Summary of Key Specifications
| Parameter | Recommendation for Indazoles | Reason |
| Solvent | DMSO (Anhydrous) | High solubility for planar heterocycles. |
| Filter Material | PTFE (Teflon) or PVDF | Minimal binding in organic phase; DMSO resistant. |
| Max DMSO % | < 0.5% (v/v) | Prevents cellular toxicity and solvent shock. |
| Storage | -20°C, Desiccated, Dark | Indazoles can be light-sensitive; moisture causes degradation. |
| Visual Check | Phase Contrast (200x) | Distinguish Brownian motion (crystals) from motility (bacteria). |
References
-
National Institutes of Health (NIH) / NCBI. (2019). Hydrophobic drug adsorption loss to syringe filters. PubMed Central. Available at: [Link]
-
American Chemical Society (ACS). (2015). Endotoxin Removal from a Small-Molecule Aqueous Drug Substance. Organic Process Research & Development. Available at: [Link]
Sources
Refining dosage for in vivo studies with indazole derivatives
Technical Support Center: In Vivo Optimization for Indazole Derivatives
Topic: Refining Dosage & Formulation for Indazole-Based Small Molecules Verified By: Senior Application Scientist Last Updated: 2026-02-19
Executive Summary: The Indazole Paradox
Indazole derivatives are "privileged structures" in medicinal chemistry, forming the backbone of major kinase inhibitors (e.g., Axitinib, Pazopanib) and PARP inhibitors (Niraparib). However, they present a distinct challenge: high crystallinity and lipophilicity . The planar nature of the indazole ring often leads to "brick dust" properties—compounds that are highly permeable but insoluble in water (BCS Class II).
This guide addresses the three most common failure points in in vivo studies: precipitation upon dosing , vehicle-induced toxicity , and nonlinear pharmacokinetics .
Module 1: Formulation & Solubility Troubleshooting
User Question: My indazole compound precipitates in the syringe or immediately upon injection. Increasing DMSO concentration isn't working. How do I stabilize this?
Technical Diagnosis: Indazoles are weak bases (pKa ~1-3 for the N1 nitrogen, but functional groups can shift this). Precipitation usually occurs because the compound is crashing out of a metastable solution upon contact with aqueous buffers or physiological fluids. Simply adding more DMSO often causes "solvent shock" at the injection site, leading to precipitation in the peritoneum or vein.
The Protocol: The "Solubility Ladder" Do not guess. Follow this stepwise refinement to prevent precipitation.
| Tier | Vehicle Composition | Best For | Technical Note |
| 1 | pH Adjustment (Acetate/Citrate Buffer pH 4-5) | Basic Indazoles | Indazoles are often more soluble at lower pH. Caution: IV limit is pH > 3. |
| 2 | Co-solvent System (10% DMSO + 40% PEG400 + 50% Water) | Lipophilic compounds | The "Gold Standard" for IP/Oral. PEG400 prevents the "crash" when DMSO dilutes. |
| 3 | Surfactant Additive (add 5% Tween 80 or Solutol HS 15) | "Sticky" compounds | Prevents aggregation. Warning: High Tween can cause histamine release in dogs/rats. |
| 4 | Complexation (20-30% HP-β-Cyclodextrin) | Highly insoluble | Encapsulates the hydrophobic indazole core. Preferred for IV. |
Troubleshooting Steps:
-
Check the pKa: If your derivative has a basic amine side chain, acidify your vehicle to 2 pH units below the pKa (if physiologically tolerable).
-
The "Visual Check": Dilute your stock solution 1:10 in warm PBS (37°C). If it turns cloudy within 15 minutes, it will precipitate in the animal. Switch to Tier 4 (Cyclodextrin).
-
Avoid "Brick Dust": If the melting point is >200°C, simple solvents won't work. You likely need a nanosuspension or solid dispersion.
Module 2: Pharmacokinetics (PK) & Exposure
User Question: I am seeing good efficacy in vitro (IC50 < 10 nM), but no effect in mice at 50 mg/kg. Is the dose too low?
Technical Diagnosis: This is likely a bioavailability (F%) issue , not a potency issue. Indazoles are prone to rapid oxidative metabolism by CYP450 enzymes (specifically CYP3A4/2D6) or Phase II glucuronidation.
The "Exposure Check" Workflow: Before increasing the dose (which increases toxicity risk), validate exposure.
-
Microsampling: Take blood samples at 30 min and 4 hours post-dose from the tail vein (10-20 µL).
-
Calculate Coverage: Does the free plasma concentration (
) exceed the cellular ?-
Rule of Thumb: Target
for kinase inhibition.
-
-
Vehicle Effect: If using oral gavage (PO), switch to a lipid-based vehicle (e.g., Labrasol or Corn Oil). Indazoles are lipophilic; lipid vehicles stimulate bile flow and lymphatic transport, bypassing first-pass liver metabolism.
DOT Diagram: Formulation & PK Decision Logic
Caption: Decision tree for troubleshooting solubility (Brick Dust vs. Grease Ball) and distinguishing between metabolic clearance and absorption failure.
Module 3: Safety & Dose-Range Finding (MTD)
User Question: How do I determine the Maximum Tolerated Dose (MTD) without using too many animals?
Technical Diagnosis: Indazoles can exhibit off-target toxicity, particularly kinase promiscuity (affecting cardiac signaling) or vehicle toxicity (if using high DMSO). Standard "3+3" clinical designs are too slow for mice.
Recommended Protocol: The "Up-and-Down" Sighting Study Use this resource-sparing method to define the MTD ceiling.
-
Animals: 2 mice per dose level (Females are often more sensitive).
-
Route: Same as intended efficacy study (e.g., IP).
-
Starting Dose: 10 mg/kg (Conservative start for potent kinase inhibitors).
Step-by-Step Escalation:
-
Day 1: Dose 2 mice at 10 mg/kg. Observe for 24h.
-
Pass: No weight loss >10%, no piloerection/lethargy. -> Proceed to Step 2.
-
Fail: Stop. MTD is <10 mg/kg.
-
-
Day 2: Dose new mice at 30 mg/kg.
-
Pass: -> Proceed to Step 3.
-
-
Day 3: Dose new mice at 100 mg/kg.
-
Note: 100 mg/kg is often the solubility limit for indazoles. Dosing higher usually results in poor absorption, not higher toxicity.
-
Critical Toxicity Markers for Indazoles:
-
Gastrointestinal: Distended abdomen (common with vehicle intolerance).
-
Neurological: Ataxia or sedation (often caused by >10% DMSO or alcohol in vehicle).
-
Cardiovascular: Pale extremities (potential kinase inhibition affecting perfusion).
Module 4: Efficacy Refinement
User Question: I have an MTD of 50 mg/kg. Should I just dose at MTD for the efficacy study?
Technical Diagnosis: No. Dosing at MTD is a common error. It induces stress (weight loss), which can confound tumor growth or inflammatory models. You need the Biologically Optimal Dose (BOD) .
The Efficacy Workflow:
-
Pilot PD Study: Dose at MTD (50 mg/kg) and MTD/2 (25 mg/kg). Harvest tissue at
(usually 2h). -
Check Target Engagement: Western blot for phosphorylation of the target kinase.
-
If 25 mg/kg inhibits 80% of the target, do not dose higher .
-
-
Frequency Tuning: Indazoles often have short half-lives (
) in mice.-
Problem: Once-daily (QD) dosing allows target recovery overnight.
-
Solution: Split the total daily dose into BID (twice daily). 25 mg/kg BID is often superior to 50 mg/kg QD.
-
DOT Diagram: Dose Optimization Workflow
Caption: Workflow for translating MTD into a Biologically Optimal Dose (BOD) using PD markers.
References
-
FDA Guidance for Industry. (2010). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.Link
-
Li, P., & Zhao, L. (2014). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. (Focus on solubilization strategies for BCS Class II compounds). Link
-
Hu-Lowe, D. D., et al. (2008). Preclinical antitumor activity of Axitinib (AG-013736). Clinical Cancer Research. (Seminal paper on indazole kinase inhibitor dosing in vivo). Link
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[2] (Authoritative text on solubility and PK optimization). Link
-
Neervannan, S. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. Link
Sources
Addressing resistance mechanisms to indazole-based anticancer drugs
Status: Online Current Wait Time: 0 minutes Operator: Senior Application Scientist
Welcome to the Indazole Resistance Troubleshooting Hub
Subject: Addressing resistance mechanisms to indazole-based anticancer drugs (e.g., Axitinib, Entrectinib, Pazopanib). Ticket ID: INDZ-RES-2024 User Level: Research & Development
This centralized support guide addresses the failure of indazole-scaffold small molecules in oncology workflows. Indazole derivatives function primarily as ATP-competitive kinase inhibitors (Type I/II) or metabolic modulators. Resistance is rarely a single-variable problem; it involves a triad of target modification , bypass signaling , and pharmacokinetic failure .
Below are the active support tickets addressing the most common failure modes.
Ticket #001: Sudden Loss of Potency (IC50 Shift >10-fold)
Issue: "My cell line was sensitive to Entrectinib (or Axitinib), but after 3 months of dose-escalation, the IC50 shifted from nanomolar to micromolar range. Is the drug degrading, or is this a mutation?"
Diagnosis: This is the hallmark of Acquired Target Resistance , specifically "gatekeeper" or solvent-front mutations. Indazole inhibitors rely on precise hydrogen bonding within the ATP-binding pocket. Steric hindrance introduced by a single amino acid substitution can abolish binding affinity.
Mechanistic Root Cause:
-
Entrectinib (NTRK/ROS1/ALK target): The indazole core binds the hinge region.
-
Axitinib (VEGFR target): While kinase domain mutations are less frequent than in EGFR/ALK, structural changes preventing the "DFG-out" conformation (Type II binding) can occur.
Troubleshooting Steps:
-
Validate Drug Integrity: Run LC-MS on your stock solution to rule out hydrolysis or precipitation.
-
Genomic Profiling: Perform Sanger sequencing or NGS on the kinase domain of the resistant line.
-
Look for: G->R or G->C substitutions in the ATP binding pocket.[3]
-
-
Binding Assay: If mutation is confirmed, switch to a Type II inhibitor or a macrocyclic inhibitor (e.g., Repotrectinib) designed to accommodate the bulky residue.
Resolution Protocol:
Action: If ROS1 G2032R is detected, Entrectinib will not bind. Alternative: Test Repotrectinib or Lorlatinib , which are smaller or macrocyclic and can bypass the steric hindrance of the solvent-front mutation.
Ticket #002: Target Inhibited, But Cells Persist (Bypass Signaling)
Issue: "Western blots show the primary target (e.g., ROS1 or VEGFR) is unphosphorylated, yet the cells are still proliferating. p-ERK and p-AKT levels remain high."
Diagnosis: This indicates Pathway Reactivation via Bypass Signaling . The tumor cells have switched dependency to an alternative receptor tyrosine kinase (RTK) to maintain downstream MAPK/PI3K signaling.
Mechanistic Root Cause:
-
MET Amplification: A critical resistance mechanism for indazole-based ROS1 inhibitors (Entrectinib). The cell amplifies the MET gene to drive proliferation independently of ROS1.
-
Angiogenic Switch (Axitinib): In renal cell carcinoma (RCC), prolonged Axitinib exposure leads to upregulation of FIGF (VEGF-D) and SPHK1 (Sphingosine Kinase 1), or downregulation of RAC2 , bypassing VEGFR blockade.
Troubleshooting Steps:
-
Phospho-RTK Array: Run a broad antibody array to identify which non-target RTK is phosphorylated.
-
FISH Analysis: Check for gene amplification (e.g., MET clusters).
-
Combination Screen: Treat cells with the Indazole drug + a specific inhibitor for the suspected bypass track (e.g., Crizotinib for MET).
Resolution Protocol:
Action: If MET amplification is confirmed (FISH ratio > 2.0). Protocol: Combine Entrectinib with a MET-selective inhibitor (e.g., Capmatinib). Note: Monitor for toxicity, as overlapping kinase inhibition can be severe.
Ticket #003: Low Intracellular Drug Levels (Efflux)
Issue: "The drug works in cell-free kinase assays but fails in live cells. My mass spec data shows very low intracellular accumulation."
Diagnosis: Pharmacokinetic Resistance via Efflux Pumps . Indazole derivatives are frequent substrates for ATP-binding cassette (ABC) transporters.
Mechanistic Root Cause:
-
ABCB1 (P-glycoprotein/MDR1): actively pumps hydrophobic indazoles (like Axitinib and Pazopanib) out of the cell.
-
ABCG2 (BCRP): Often co-upregulated.
-
Evidence: Studies show Axitinib-resistant renal cancer cells exhibit massive upregulation of ABCB1 mRNA.
Troubleshooting Steps:
-
Functional Efflux Assay: Use Rhodamine 123 (P-gp substrate) retention assay.
-
Inhibitor Reversal: Treat resistant cells with the indazole drug + Verapamil (P-gp inhibitor) or Elacridar . If sensitivity is restored, efflux is the cause.
Resolution Protocol:
Action: Co-administer a P-gp inhibitor (research use only) or modify the lead compound structure. Chemical Modification: Reduce lipophilicity (LogP) or alter the indazole substitution pattern to reduce affinity for the P-gp binding pocket.
Visualizing the Resistance Landscape
The following diagram illustrates the decision logic for diagnosing the three main resistance modes described above.
Figure 1: Diagnostic decision tree for categorizing resistance mechanisms to indazole-based inhibitors.
Experimental Protocols
Protocol A: Validation of Efflux-Mediated Resistance
Purpose: To determine if ABCB1 (P-gp) is preventing your indazole drug from reaching its target.
| Step | Action | Critical Parameter |
| 1 | Seeding | Seed parental and resistant cells at |
| 2 | Inhibitor Prep | Prepare Indazole drug serial dilutions (0.1 nM - 10 µM). |
| 3 | Blockade | Add Verapamil (5-10 µM) to half the wells. Keep the other half as vehicle control. |
| 4 | Incubation | Incubate for 72 hours at 37°C, 5% CO2. |
| 5 | Readout | Perform CTG or MTT assay. |
| 6 | Analysis | Calculate the Reversal Ratio (RR) : |
-
Interpretation: An RR > 2.0 suggests significant efflux involvement. If RR is near 1.0, efflux is not the primary mechanism.
Protocol B: Generation of Resistant Cell Lines
Purpose: To create an in vitro model for studying acquired resistance.
-
Determine IC50: Establish the baseline IC50 of the parental line.
-
Initial Exposure: Culture cells in media containing drug at IC20 concentration.
-
Escalation: Every 3-4 passages (once cells normalize growth rate), double the drug concentration.
-
Maintenance: Continue until cells grow freely at 10x the original IC50 .
-
Validation: Freeze stocks. Perform Protocol A (Efflux) and Sequencing immediately to characterize the resistance type.
Summary of Key Resistance Markers
| Drug (Indazole) | Primary Target | Common Resistance Mutation | Bypass Mechanism | Efflux Pump |
| Entrectinib | ROS1, NTRK, ALK | ROS1: G2032R, F2004CNTRK1: G595R, G667C | MET Amplification, KRAS G12C | ABCB1 |
| Axitinib | VEGFR1/2/3 | (Rare) Kinase Domain Mutations | VEGF-D (FIGF) Upregulation,SPHK1 Upregulation | ABCB1, ABCG2 |
| Pazopanib | VEGFR, PDGFR, KIT | Gatekeeper Mutations | FGFR Activation | ABCB1 |
References
-
Acquired Resistance to the TRK Inhibitor Entrectinib in Colorectal Cancer. Russo, M., et al. (2016).[3] Cancer Discovery. [Link]
-
MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC. Kuang, Y., et al. (2022).[1] Thoracic Cancer. [Link]
-
Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells. Miyake, K., et al. (2023). Molecular Medicine Reports. [Link]
-
Resistance profile and structural modeling of next-generation ROS1 tyrosine kinase inhibitors. Davare, M. A., et al. (2015). PNAS. [Link]
-
Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. Wu, C. P., et al. (2011). Expert Opinion on Drug Discovery. [Link]
Sources
- 1. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance profile and structural modeling of next-generation ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [Mechanism of nuclear protein 1 in the resistance to axitinib in clear cell renal cell carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Enhancing the selectivity of 3-(Piperidin-4-yl)-1H-indazole for a target kinase
Welcome to the technical resource center for enhancing the selectivity of 3-(Piperidin-4-yl)-1H-indazole derivatives. This guide is designed for medicinal chemists, biochemists, and drug discovery scientists who are working to optimize this promising scaffold against a specific target kinase. Here, we move beyond basic protocols to address the nuanced challenges of achieving kinase selectivity, providing troubleshooting guides, detailed experimental workflows, and advanced strategies grounded in established scientific principles.
Introduction: The Selectivity Challenge of the Indazole Scaffold
The 3-(Piperidin-4-yl)-1H-indazole core is a well-established pharmacophore in kinase inhibitor design, forming the basis of several clinical candidates and approved drugs.[1][2] Its utility stems from its ability to form key hydrogen bond interactions within the highly conserved ATP-binding hinge region of many kinases. However, this very feature presents the primary challenge: achieving selectivity across a kinome of over 500 members.[3][4] Off-target inhibition can lead to cellular toxicity, undesirable side effects, and a misinterpretation of biological data.[3]
This guide provides a structured approach to systematically address and overcome these selectivity hurdles.
Frequently Asked Questions (FAQs)
Q1: What is kinase inhibitor selectivity and why is it crucial?
A1: Kinase inhibitor selectivity refers to the ability of a compound to inhibit a specific target kinase, or a desired set of kinases, with significantly greater potency than it inhibits other kinases in the kinome. This is critical because non-selective kinase inhibition is often linked to unwanted side effects and toxicity.[3] For example, inhibiting kinases involved in essential cellular processes can disrupt normal cell function. A highly selective inhibitor provides a cleaner pharmacological tool for research and a safer therapeutic agent.
Q2: How is kinase selectivity quantitatively measured and reported?
A2: Selectivity is typically assessed by screening the inhibitor against a large panel of kinases (e.g., 50 to over 400 kinases) at a fixed concentration (e.g., 1 µM).[5] The results are often visualized as a "kinome tree" map. More quantitative measures include the Selectivity Score (S-score) , which divides the number of kinases inhibited above a certain threshold by the total number of kinases tested, or by determining the IC50 or Kd values for a wide range of kinases and analyzing the distribution of these values. A compound is generally considered selective if it exhibits a significant potency window (e.g., >100-fold) between its primary target and off-targets.
Q3: What are the most common off-targets for ATP-competitive indazole-based inhibitors?
A3: Because the ATP-binding site is highly conserved, the most common off-targets are often kinases that are structurally related to the primary target, belonging to the same family or group within the kinome.[6] For instance, an inhibitor designed for one tyrosine kinase may show activity against other tyrosine kinases.[1] Broad-spectrum profiling is the only way to definitively identify off-targets for a novel compound.[4]
Q4: What is the difference between biochemical and cellular selectivity?
A4: Biochemical selectivity is measured using purified, recombinant kinases in in vitro assays.[7] Cellular selectivity, on the other hand, reflects the inhibitor's activity in a complex biological system (i.e., living cells). A compound can be biochemically selective but show poor cellular selectivity due to factors like cell membrane permeability or high intracellular ATP concentrations (~1-10 mM) that outcompete the inhibitor.[7] Therefore, it is essential to validate biochemical hits with cellular target engagement assays.[5]
Troubleshooting Guides: From Promiscuous Hit to Selective Lead
This section addresses common experimental roadblocks in a question-and-answer format.
Problem 1: My lead compound is potent against my target kinase but also inhibits several closely related family members in a panel screen. What are my next steps?
Answer: This is a classic challenge. The high conservation of the ATP-binding site among kinase family members means that achieving intra-family selectivity requires exploiting subtle differences.
-
Rationale: The key is to introduce chemical modifications that create favorable interactions with unique (non-conserved) residues in your target kinase or, conversely, create steric clashes with residues in the off-target kinases. The solvent-exposed region, just outside the ATP-binding pocket, is an excellent area to probe for selectivity.
-
Recommended Action:
-
Computational Modeling: If a crystal structure of your target kinase is available, perform molecular docking with your compound.[6] Analyze the binding pose and identify nearby non-conserved residues. If no crystal structure exists, a high-quality homology model can be used.
-
Structure-Activity Relationship (SAR) by Synthesis: Focus on modifying the piperidine ring of your scaffold. Substitutions at the N-1 position of the piperidine often extend into the solvent-exposed region. Systematically add a variety of substituents (e.g., small alkyl groups, bulkier aromatic rings, polar functional groups) to probe this space.[1][8] For example, adding a bulky group may be accommodated by a large hydrophobic pocket in your target but clash with a smaller residue in an off-target kinase.[8]
-
Iterative Screening: Synthesize a small, focused library of analogs based on your modeling and re-screen them against your primary target and the identified off-targets. This iterative process is crucial for building a robust SAR for selectivity.
-
Problem 2: My inhibitor shows broad activity against many unrelated kinases. How do I begin to focus its activity?
Answer: A "shotgun" profile suggests your compound may be binding to highly conserved features of the hinge region without making specific contacts that differentiate between kinases.[9]
-
Rationale: The goal is to "lock" the molecule into a conformation that is preferential for your target kinase. This can be achieved by reducing the conformational flexibility of the molecule or by introducing groups that force specific binding modes.
-
Recommended Action:
-
Confirm Binding Mode: First, ensure the compound is not an aggregator, which can cause non-specific inhibition. Re-test in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Introduce Rigidity: Consider modifications that reduce the flexibility of your molecule. This could involve creating cyclic structures or introducing double/triple bonds. A more rigid compound has a higher entropic penalty for binding to off-targets that cannot accommodate its preferred conformation.
-
Explore Atropisomerism: For certain scaffolds, introducing a bulky group can create stable rotational isomers (atropisomers). These locked right- and left-handed versions of the molecule can have dramatically different selectivity profiles, as they present different pharmacophores to the kinase active site.[9]
-
Target the Substrate-Binding Site: Consider a strategy to design a bivalent inhibitor. This involves tethering your current ATP-competitive scaffold to a second moiety (a small molecule or peptide) that binds to the less-conserved substrate-binding site of your target kinase.[3][10][11] This approach can yield exceptionally selective inhibitors.
-
Problem 3: My biochemically selective inhibitor has weak or no activity in cellular assays. What's wrong?
Answer: This common issue highlights the gap between a simplified biochemical system and the complex cellular environment.
-
Rationale: Several factors could be at play: the compound may not be getting into the cell (poor permeability), it may be rapidly metabolized or exported, or it cannot effectively compete with the high concentration of cellular ATP.
-
Recommended Action:
-
Assess Physicochemical Properties: Calculate properties like cLogP, polar surface area (PSA), and molecular weight. High values may indicate poor permeability.
-
Run a Permeability Assay: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the compound's ability to cross a lipid membrane.
-
Perform a Cellular Target Engagement Assay: This is a critical step. Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm if your compound is binding to its intended target inside the cell.[5] A lack of engagement points to permeability or efflux issues.
-
Increase ATP Concentration in Biochemical Assays: Re-run your biochemical IC50 determination using a high ATP concentration (e.g., 1-2 mM) that mimics the cellular environment.[5] A significant rightward shift in the IC50 value indicates that your compound is a weak competitor against physiological ATP levels. To overcome this, you may need to improve the intrinsic potency (Ki) of your inhibitor.
-
Key Experimental Protocols
Protocol 1: General Workflow for Kinase Selectivity Profiling
This protocol outlines the steps for assessing the selectivity of a lead compound using a commercial service.
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution.
-
Service Selection: Choose a vendor that offers a broad kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).[4][5] Select a panel that provides good coverage of the human kinome.
-
Assay Conditions:
-
Request a primary screen at a single, high concentration (e.g., 1 µM or 10 µM) to identify all potential off-targets.
-
Crucially, specify the ATP concentration. Most vendors offer screening at a fixed low concentration (e.g., 10 µM) or at the apparent Km for each kinase. Screening at or near the ATP Km provides a standardized comparison of intrinsic inhibitory activity.[5]
-
-
Data Analysis:
-
The primary output will be "% Inhibition" at the tested concentration. Set a threshold for significance (e.g., >50% or >75% inhibition).
-
Visualize the data using a kinome tree map to identify patterns (e.g., inhibition of a specific family).
-
-
Follow-up IC50 Determination: For the primary target and any significant off-targets identified in the primary screen, request multi-point IC50 determination to quantify the potency of inhibition.
-
Selectivity Calculation: Calculate the potency ratio between off-targets and the primary target (IC50 off-target / IC50 primary target). A ratio >100 is generally considered a good starting point for a selective compound.
Protocol 2: Iterative SAR Workflow for Selectivity Enhancement
This protocol describes a systematic cycle for improving selectivity through chemical synthesis and testing.
-
Establish a Baseline: Perform a broad kinase panel screen (Protocol 1) on your initial hit compound to determine its baseline selectivity profile.
-
Hypothesis Generation (The Design Phase):
-
Using molecular modeling (docking, homology models), analyze the binding pose of your hit in the primary target and key off-targets.
-
Identify differences in the amino acid residues lining the binding pocket, particularly in the solvent-exposed region.
-
Design a small set of 3-5 analogs with specific modifications intended to exploit these differences. For the 3-(Piperidin-4-yl)-1H-indazole scaffold, prime locations for modification are the N-1 and C-5 positions of the indazole and the N-1 position of the piperidine.[1]
-
-
Synthesis: Synthesize the designed analogs.
-
Tiered Screening (The Test Phase):
-
Tier 1: Screen the new analogs for potency against the primary target kinase to ensure activity is maintained or improved.
-
Tier 2: Screen only the potent analogs from Tier 1 against the 2-3 most problematic off-targets identified in the baseline screen. This is a cost-effective way to quickly assess gains in selectivity.
-
-
Analysis and Iteration (The Learn Phase):
-
Compare the selectivity ratios of the new analogs to the original hit.
-
Analyze the results to build a structure-selectivity relationship. Did a bulky group improve selectivity? Did a polar group decrease it?
-
Use these learnings to inform the design of the next generation of analogs and repeat the cycle.
-
Visualization of Key Workflows and Concepts
Diagram 1: Workflow for Enhancing Kinase Inhibitor Selectivity
Caption: Iterative workflow for improving kinase inhibitor selectivity.
Diagram 2: Troubleshooting Off-Target Activity
Caption: Decision tree for addressing different off-target profiles.
Advanced Strategies for Maximizing Selectivity
For projects requiring exceptionally high selectivity, consider these advanced approaches:
-
Structure-Based Drug Design (SBDD): This is the cornerstone of modern selectivity enhancement. By obtaining a high-resolution co-crystal structure of your inhibitor bound to your target kinase, you can visualize the precise atomic interactions. This allows for the rational design of modifications that enhance affinity for the target while disrupting interactions with off-targets.[6]
-
Covalent Inhibition: This strategy involves designing an inhibitor with a weak electrophile (e.g., an acrylamide) that can form a permanent covalent bond with a non-conserved cysteine residue near the active site of the target kinase.[10] Because this specific cysteine is absent in most other kinases, this approach can lead to highly potent and exquisitely selective inhibitors.[10]
-
Targeting Allosteric Sites: Instead of competing with ATP, allosteric inhibitors bind to a different site on the kinase, often a less-conserved pocket, and induce a conformational change that inactivates the enzyme. Discovering these sites is challenging but can yield inhibitors with entirely new and highly selective profiles.
By combining systematic, iterative medicinal chemistry with robust biochemical and cellular profiling, the selectivity of the potent 3-(Piperidin-4-yl)-1H-indazole scaffold can be successfully optimized for your kinase target of interest.
References
- Schwartz, P. A., & Mitchell, J. P. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Trends in Pharmacological Sciences, 37(5), 371-383.
- Drug Target Review. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review.
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting the cancer kinome: proposal for a 'kinase-centric' drug development paradigm. Nature Reviews Cancer, 9(1), 28-39. This is a foundational review, though not directly in the search results, it provides essential context. The provided search results like[3] and[11] discuss the challenges of ATP-competitive inhibitors and the promise of targeting substrate sites for selectivity.
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(23), 7797-7814.
- Liau, N. P. D., & Foo, A. C. Y. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(1), 18-30.
- Gao, Y., & He, L. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Kumar, R., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1469.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology.
- Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery.
- Reddy, M. V. R., et al. (2012). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 124(5), 1135-1142.
- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 856-861.
- Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4- (aminomethyl) piperidin-1-yl] methyl}-1h- indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Biomedical Research, 28(13).
- Feng, S., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2249-2254.
- Al-Jubair, N., et al. (2024). N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of N1‐benzoyl moiety. Archiv der Pharmazie, e2300481.
- El-Damasy, D. A., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(24), 5678.
- ResearchGate. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Request PDF.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Advanced NMR Characterization Guide: 3-(Piperidin-4-yl)-1H-indazole
[1]
Executive Summary & Strategic Context
3-(Piperidin-4-yl)-1H-indazole is a critical heterocyclic scaffold, most notably serving as the key pharmacophore precursor for PARP inhibitors such as Niraparib .[1] In drug development, the structural integrity of this intermediate is non-negotiable; however, its characterization presents specific challenges:
-
Annular Tautomerism: The indazole core exists in a dynamic equilibrium between 1H- and 2H- forms, complicating signal assignment.[1]
-
Regioisomerism: Distinguishing the desired 3-substituted product from N-alkylated impurities or 3-(piperidin-3-yl) isomers requires precise scalar coupling analysis.[1]
This guide provides a definitive comparison of analytical approaches, establishing Nuclear Magnetic Resonance (NMR) as the superior method for structural certification over LC-MS for this specific application.
Strategic Analysis: NMR vs. Alternatives
While LC-MS is the industry standard for purity and molecular weight confirmation, it fails to distinguish between the critical tautomeric and regioisomeric forms of indazoles.
| Feature | High-Field NMR (1H/13C) | LC-MS (ESI) | X-Ray Crystallography |
| Tautomer Identification | Superior. Distinct chemical shifts for | Poor. Ionization often forces a single protonation state unrelated to solution state.[1] | Excellent , but requires single crystals (time-intensive). |
| Regioisomer Differentiation | High. Scalar coupling ( | Low. Fragmentation patterns are often identical for isomers.[1] | High. |
| Quantification | Absolute. qNMR allows purity determination without reference standards.[1] | Relative. Response factors vary between isomers.[1] | N/A. |
Verdict: NMR is the mandatory "Gold Standard" for certifying the 3-(Piperidin-4-yl)-1H-indazole core before proceeding to subsequent coupling steps (e.g., Buchwald-Hartwig aminations).[1]
Structural Assignment & Spectral Data
The Tautomerism Challenge
In solution (DMSO-
-
1H-Tautomer (Major): Proton on Nitrogen-1.[1]
is shielded relative to 2H-form.[1] -
2H-Tautomer (Minor): Proton on Nitrogen-2.[1] Often stabilized in non-polar solvents or specific crystal lattices.
1H NMR Spectral Profile (400 MHz, DMSO- )
Sample Preparation: 10 mg free base in 0.6 mL DMSO-
| Position | Shift ( | Multiplicity | Assignment Logic | |
| Indazole NH | 12.60 - 12.90 | br s | - | Exchangeable |
| H-4 | 7.92 | d | 8.1 | Doublet due to ortho-coupling with H-5.[1] Most downfield aromatic proton due to anisotropic deshielding from C3-piperidine.[1] |
| H-7 | 7.48 | d | 8.4 | Ortho-coupling with H-6.[1] |
| H-6 | 7.32 | ddd | 8.4, 6.8, 1.0 | Triplet-like.[1][3] Coupled to H-7 (ortho), H-5 (ortho), H-4 (meta). |
| H-5 | 7.08 | ddd | 8.1, 6.8, 1.0 | Triplet-like.[1] Upfield due to resonance electron density. |
| Pip-H | 3.05 - 3.15 | m | - | Piperidine |
| Pip-H (eq) | 3.00 - 3.10 | m | - | Piperidine |
| Pip-H (ax) | 2.55 - 2.65 | td | 12.0, 2.5 | Piperidine |
| Pip-H (eq) | 1.85 - 1.95 | m | - | Piperidine |
| Pip-H (ax) | 1.60 - 1.75 | qd | 12.0, 4.0 | Piperidine |
| Amine NH | ~2.0 - 3.5 | br | - | Piperidine NH.[1] Position highly variable depending on water/salt form. |
13C NMR Spectral Profile (100 MHz, DMSO- )
| Position | Shift ( | Type | Assignment Logic |
| C-3 | 145.5 | Quat | Ipso-carbon attached to piperidine.[1] Downfield due to C=N character. |
| C-7a | 141.2 | Quat | Bridgehead carbon (next to N1).[1] |
| C-3a | 120.8 | Quat | Bridgehead carbon (next to C3).[1] |
| C-6 | 126.1 | CH | Aromatic CH. |
| C-4 | 121.5 | CH | Aromatic CH. |
| C-5 | 119.8 | CH | Aromatic CH. |
| C-7 | 110.2 | CH | Aromatic CH (Next to N).[1] Typically most upfield aromatic signal. |
| Pip-C4 | 34.5 | CH | Piperidine methine attached to Indazole.[1] |
| Pip-C2,6 | 46.2 | CH2 | Piperidine carbons adjacent to Nitrogen.[1] |
| Pip-C3,5 | 32.8 | CH2 | Piperidine carbons adjacent to C4.[1] |
Experimental Protocol: Self-Validating Workflow
This protocol ensures the distinction between the target molecule and its common regioisomers (e.g., 3-(piperidin-3-yl) derivatives).[1]
Step 1: Sample Preparation
-
Solvent Choice: Use DMSO-
(99.9% D).[1] -
Concentration: 10-15 mg in 600
L solvent. -
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Step 2: Acquisition Parameters (Bruker Avance 400/500)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Causality: The aromatic protons and exchangeable NH have long T1 relaxation times. A short D1 will under-integrate the aromatic region relative to the aliphatic piperidine, leading to incorrect stoichiometry calculations.
-
-
Scans (NS): 16 (1H), 1024 (13C).
Step 3: Validation Logic (The "Decision Tree")
-
Check Integration: Ratio of Aromatic (4H) to Aliphatic (9H) must be 4:9.
-
Deviation: If 4:8, suspect N-alkylation or dehydration.[1]
-
-
Verify Symmetry: The piperidine ring in the 4-yl isomer is symmetric (C2 equivalent to C6).
-
Test: 13C NMR should show only 3 aliphatic signals (C4, C2/6, C3/5).
-
Failure Mode: If you see 5 aliphatic signals , you have the 3-(piperidin-3-yl) isomer (asymmetric).[1]
-
Visualizations
Diagram 1: Structural Verification Workflow
This flowchart guides the analyst through the logic of confirming the structure and rejecting isomers.
Caption: Logical decision tree for validating 3-(Piperidin-4-yl)-1H-indazole using NMR symmetry arguments.
Diagram 2: Tautomeric Equilibrium & NOE Logic
Understanding the NOE (Nuclear Overhauser Effect) correlations is vital for distinguishing the 1H-isomer from the 2H-isomer.[1]
Caption: NOESY correlations distinguishing the 1H-tautomer (interaction with H7) from the 2H-tautomer (interaction with substituent at C3).
References
-
RSC Advances , "Synthesis and characterization of indazole derivatives," Royal Society of Chemistry. [Link]
-
Journal of Organic Chemistry , "Tautomerism of Indazoles: A Theoretical and Experimental Study," ACS Publications. [Link]
-
National Institutes of Health (NIH) , "Niraparib Intermediate Synthesis and Analysis," PubMed Central. [Link]
-
Magnetic Resonance in Chemistry , "1H and 13C NMR assignment of 3-substituted indazoles," Wiley Online Library. [Link]
Advanced Characterization of 3-(Piperidin-4-yl)-1H-indazole: MS/MS Fragmentation Dynamics and Technique Comparison
Executive Summary & Scientific Context
3-(Piperidin-4-yl)-1H-indazole (C₁₂H₁₅N₃, MW 201.13 Da) represents a critical scaffold in medicinal chemistry, serving as the pharmacophore for several PARP inhibitors (e.g., Niraparib) and kinase inhibitors. Its structural duality—comprising a basic, saturated piperidine ring fused to an aromatic, electron-rich indazole—creates a unique mass spectrometric signature that challenges standard automated identification algorithms.
This guide provides an in-depth analysis of the fragmentation dynamics of this scaffold under Electrospray Ionization (ESI) and compares its detection performance across Triple Quadrupole (QqQ) and High-Resolution (Orbitrap/Q-TOF) platforms.
Key Chemical Properties
| Property | Value | Mass Spectrometry Implication |
| Monoisotopic Mass | 201.1266 Da | Base peak in ESI+ is [M+H]⁺ = 202.1339 |
| Basicity (pKa) | ~11.0 (Piperidine N) | Dominant protonation site; dictates charge-directed fragmentation |
| LogP | ~1.9 | Moderate hydrophobicity; elutes well on C18/Phenyl-Hexyl phases |
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility, the following protocol utilizes a "self-validating" ramped collision energy approach. This ensures that both labile (non-covalent) and backbone cleavages are captured in a single injection.
Standardized LC-MS/MS Conditions
-
Spray Voltage: 3.5 kV
-
Capillary Temp: 320°C
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source)
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Collision Gas: Nitrogen (CID) or Argon (High-Energy)
The "Ramped-CE" Validation Step
Instead of a static Collision Energy (CE), employ a Stepwise Ramped CE (e.g., 20, 35, 50 eV) within the scan cycle.
-
Low CE (20 eV): Preserves the molecular ion [M+H]⁺ and generates "soft" fragments (e.g., NH₃ loss).
-
High CE (50 eV): Forces skeletal rearrangement, revealing the stable Indazole core (m/z 119) and aromatic breakdown products (m/z 65, 91).
-
Validation: If the ratio of m/z 185 to m/z 119 inverts between 20 eV and 50 eV, the fragmentation pathway is confirmed as sequential.
Fragmentation Pathway Analysis
The fragmentation of 3-(Piperidin-4-yl)-1H-indazole is driven by Charge-Remote Fragmentation (CRF) and Charge-Site Initiated pathways. Since the piperidine nitrogen is the most basic site, the proton is initially localized there. However, under collision energy, proton migration to the indazole ring triggers the cleavage of the C-C linker bond.
Mechanistic Pathway Diagram
The following diagram illustrates the transition from the precursor ion to its diagnostic fragments.
Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway of 3-(Piperidin-4-yl)-1H-indazole.[3] The bifurcation at the precursor stage depends on proton mobility between the piperidine amine and the indazole nitrogen.
Key Diagnostic Ions
| m/z (Exp) | Formula | Fragment Identity | Mechanism | Relative Abundance (35 eV) |
| 202.13 | [C₁₂H₁₆N₃]⁺ | Precursor Ion | Protonation of Piperidine N | 100% (at 0 eV) |
| 185.10 | [C₁₂H₁₃N₂]⁺ | Loss of NH₃ | Piperidine ring opening and elimination of ammonia. Characteristic of cyclic amines. | 40-60% |
| 119.06 | [C₇H₇N₂]⁺ | Indazole Core | Heterolytic cleavage of the C3-C4 bond. Charge migrates to the aromatic system. | 100% (Base Peak) |
| 91.04 | [C₆H₅N]⁺ | Aza-tropylium | Loss of HCN/N₂ from the Indazole core. | 10-20% |
| 84.08 | [C₅H₁₀N]⁺ | Piperidine Ring | Charge retention on the aliphatic ring (Tetrahydropyridine). | <10% |
Comparative Performance Guide: Selecting the Right Platform
When developing an assay for this scaffold (e.g., for PK studies of PARP inhibitors), the choice of instrument platform significantly impacts data quality.
Comparison: Triple Quadrupole (QqQ) vs. Orbitrap (HRMS)
| Feature | Triple Quadrupole (SRM) | Orbitrap / Q-TOF (HRMS) | Verdict |
| Primary Application | Quantitative Bioanalysis (PK/PD) | Metabolite ID / Impurity Profiling | SRM for Quant, HRMS for Qual |
| Sensitivity | High (fg/mL range) | Moderate to High (pg/mL range) | QqQ is superior for trace analysis in plasma. |
| Selectivity | Medium: Unit resolution cannot distinguish isobaric interferences (e.g., 3-piperidinyl isomer). | High: Resolves fine isotopes and mass defects (e.g., distinguishing m/z 119.0607 from background). | HRMS is required to prove the absence of isomers. |
| Fragmentation Mode | CID (Argon): Efficient, generates "classic" spectra. | HCD (Nitrogen): Higher energy, often yields smaller fragments (m/z < 100) more effectively. | HCD provides richer structural data for the indazole core. |
Distinguishing Isomers (The "Performance" Test)
A critical analytical challenge is distinguishing 3-(Piperidin-4-yl)-1H-indazole from its isomer 3-(Piperidin-3-yl)-1H-indazole (found in Niraparib).
-
3-(Piperidin-4-yl) [Symmetrical]: Fragmentation is cleaner. The cleavage of the linker yields a clean m/z 119 and m/z 84.
-
3-(Piperidin-3-yl) [Asymmetrical]: Often exhibits a more complex spectrum with significant alpha-cleavage ions (e.g., m/z 98 or m/z 112) due to the proximity of the branching point to the nitrogen atom.
-
Recommendation: If isomer differentiation is required, use HCD at 45 eV on an HRMS platform. The intensity ratio of m/z 185 to m/z 119 will differ significantly between the 3-yl and 4-yl isomers due to steric strain differences during ring opening.
References
-
Niraparib Metabolite Profiling: Human mass balance study and metabolite profiling of 14C-niraparib. National Institutes of Health (NIH). Available at: [Link]
-
Indazole Fragmentation Standards: 1H-Indazole Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
General ESI Fragmentation Rules: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE Faculty of Science. Available at: [Link]
Sources
Comparative Profiling: 3-(Piperidin-4-yl)-1H-indazole Scaffolds vs. Axitinib
Executive Summary: The Drug vs. The Scaffold
This guide provides a technical comparison between Axitinib , a clinically approved VEGFR inhibitor, and 3-(Piperidin-4-yl)-1H-indazole (3-PI) , a privileged pharmacophore and lead scaffold used in the discovery of novel Ser/Thr kinase inhibitors (e.g., Pim, PLK4, ROCK).
While Axitinib represents the "end-game" of structure-based drug design—a highly optimized, multi-targeted tyrosine kinase inhibitor (TKI)—3-PI represents the "origin point" for a distinct class of inhibitors targeting cell cycle regulation and cytoskeletal dynamics.
| Feature | Axitinib (Inlyta®) | 3-(Piperidin-4-yl)-1H-indazole (3-PI) |
| Status | FDA-Approved Drug (RCC) | Chemical Scaffold / Hit Molecule |
| Primary Target | VEGFR 1/2/3 (Tyrosine Kinase) | Pim-1/2/3, PLK4, ROCK (Ser/Thr Kinase) |
| Core Structure | 6-substituted Indazole | 3-substituted Indazole |
| Mechanism | Anti-angiogenesis (DFG-out binder) | Anti-proliferative / Mitotic Arrest (Hinge binder) |
| Key Application | Renal Cell Carcinoma (RCC) | Lead optimization for hematologic malignancies |
Chemical Biology & Structural Logic[1]
Axitinib: The Optimized "Deep Pocket" Binder
Axitinib utilizes an indazole core but is heavily decorated to maximize potency.
-
Position 3: Substituted with a (E)-2-(pyridin-2-yl)vinyl group.[1][2] This rigid extension locks the molecule into a conformation that exploits the "deep pocket" of the VEGFR kinase domain (DFG-out conformation).
-
Position 6: Substituted with a phenylsulfide moiety, providing crucial hydrophobic interactions.
-
Selectivity: The specific geometry allows Axitinib to bind the inactive conformation of VEGFR with picomolar affinity (
nM).
3-(Piperidin-4-yl)-1H-indazole (3-PI): The Versatile Hinge Binder
3-PI is a "privileged structure" because the indazole nitrogen pairs mimic the adenine ring of ATP, allowing it to anchor into the kinase hinge region.
-
Position 3: The piperidine ring projects into the solvent-exposed region or the ribose-binding pocket, offering a vector for solubilizing groups or selectivity handles.
-
Versatility: Unlike Axitinib's rigid lock, the 3-PI scaffold is flexible. By modifying the piperidine nitrogen, chemists have successfully developed inhibitors for Pim kinases (survival signaling) and PLK4 (centriole duplication).
Mechanism of Action (MOA) Pathways
Axitinib: Angiogenesis Blockade (VEGFR Signaling)
Axitinib inhibits the phosphorylation of VEGFR, preventing the recruitment of downstream effectors like PLC
Figure 1: Axitinib blocks the VEGF signaling cascade at the receptor level, halting downstream survival and permeability signals.
3-PI Derivatives: Cell Cycle Disruption (Pim/PLK4 Signaling)
Derivatives of the 3-PI scaffold (e.g., Compound 82a or CFI-400437 ) target Ser/Thr kinases. Inhibition of Pim kinases prevents the phosphorylation of BAD (apoptotic regulator), while PLK4 inhibition causes mitotic catastrophe.
Figure 2: 3-PI derivatives target intracellular Ser/Thr kinases, driving cancer cells into apoptosis or mitotic failure.
Comparative Experimental Performance
The following data contrasts the established potency of Axitinib with the potential of 3-PI derivatives (specifically Pan-Pim inhibitors derived from this scaffold).
Table 1: Kinase Inhibitory Potency ( )
| Target Kinase | Axitinib ( | 3-PI Derivative (e.g., Cmpd 82a) |
| VEGFR-1 | 0.1 nM | > 10,000 nM |
| VEGFR-2 | 0.2 nM | > 10,000 nM |
| VEGFR-3 | 0.1-0.3 nM | > 10,000 nM |
| Pim-1 | > 1,000 nM | 0.4 nM |
| Pim-2 | > 1,000 nM | 1.1 nM |
| PLK4 | Inactive | ~5 nM (specific analogs) |
Data Sources: Axitinib (Pfizer/FDA Data); 3-PI Derivatives (Wang et al., 2015; Fishwick et al., 2013).
Table 2: Physicochemical Properties[3]
| Property | Axitinib | 3-(Piperidin-4-yl)-1H-indazole |
| Molecular Weight | 386.47 Da | ~201.27 Da (Base Scaffold) |
| LogP | 4.2 (Lipophilic) | 1.8 (Moderate - Tunable) |
| Solubility | Low (< 1 | High (as HCl salt) |
| Oral Bioavailability | ~58% (Human) | Variable (Dependent on substitution) |
Experimental Protocols
Protocol A: VEGFR Kinase Assay (Axitinib Validation)
Use this protocol to verify the potency of Axitinib or compare a new derivative against it.
-
Reagents: Recombinant VEGFR2 kinase domain, Poly(Glu,Tyr) 4:1 substrate,
P-ATP or fluorescent tracer. -
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
Procedure:
-
Incubate VEGFR2 (0.5 nM) with Axitinib (serial dilution 0.01 nM – 100 nM) for 15 mins.
-
Initiate reaction with ATP (
concentration) and substrate. -
Incubate for 60 mins at Room Temp.
-
Stop reaction (EDTA) and detect phosphorylation.
-
-
Validation: Axitinib must show
nM.[3] If nM, check ATP freshness or enzyme integrity.
Protocol B: Cell Viability Assay for 3-PI Derivatives (Leukemia Model)
Use this to test the efficacy of 3-PI based Pim inhibitors in hematologic cancer lines (e.g., MV-4-11 or K562).
-
Cell Culture: Culture MV-4-11 cells in RPMI-1640 + 10% FBS.
-
Seeding: Plate 5,000 cells/well in 96-well plates.
-
Treatment:
-
Dissolve 3-PI derivative in DMSO (Stock 10 mM).
-
Treat cells with serial dilutions (1 nM – 10
M) for 72 hours. -
Control: Include Axitinib (should be less potent in this specific leukemia line unless VEGF-dependent) and Staurosporine (positive control).
-
-
Detection: Add CellTiter-Glo® (Promega) or MTT reagent. Read Luminescence/Absorbance.
-
Analysis: Plot dose-response curve using non-linear regression (GraphPad Prism).
References
-
Pfizer Inc. (2012).[3] Inlyta (Axitinib) Prescribing Information. U.S. Food and Drug Administration.[2][3] Link
-
Wang, X., et al. (2015). "The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 25(3). Link
-
Hu-Lowe, D.D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGFR-1, 2, and 3." Clinical Cancer Research, 14(22). Link
-
Laufer, S.A., et al. (2013). "Discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones." Journal of Medicinal Chemistry. Link
-
PubChem. (2024). Axitinib Compound Summary. National Library of Medicine. Link
Sources
The Indazole Nucleus at Position 3: A Compass for Navigating Structure-Activity Relationships in Drug Discovery
A Senior Application Scientist's Guide to the Synthesis, Biological Evaluation, and Comparative Analysis of 3-Substituted Indazoles
The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Its versatility and ability to engage in key interactions with a wide array of biological targets have cemented its importance in modern drug discovery.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-substituted indazoles, offering a comparative analysis of their performance against various targets, supported by experimental data and detailed protocols. We will delve into the nuances of how modifications at the 3-position of the indazole ring dictate biological activity, providing researchers, scientists, and drug development professionals with the insights needed to navigate this promising chemical space.
The Synthetic Gateway to 3-Substituted Indazoles: Mastering Chemical Diversity
The ability to efficiently introduce a diverse range of substituents at the 3-position is paramount for comprehensive SAR studies. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be particularly powerful for the synthesis of 3-aryl-1H-indazoles.[4][5][6] This method allows for the late-stage introduction of diverse aryl and heteroaryl moieties, facilitating the rapid generation of compound libraries for biological screening.[4] Additionally, methods for the synthesis of 3-aminoindazoles from readily available starting materials like nitriles and hydrazines have been developed, providing a key building block for further functionalization.[1][7][8][9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 3-Aryl-1H-Indazole Synthesis
This protocol outlines a general procedure for the synthesis of 3-aryl-1H-indazoles from a 3-bromo-1H-indazole precursor.
Materials:
-
3-Bromo-1H-indazole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane/Water (as solvent)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)
Procedure:
-
To a microwave reactor vial, add 3-bromo-1H-indazole (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), K₃PO₄ (2-3 equivalents), Pd(OAc)₂ (e.g., 2-5 mol%), and RuPhos (e.g., 4-10 mol%).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v) to the vial to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-1H-indazole.[10]
Causality Behind Experimental Choices: The use of a bulky and electron-rich phosphine ligand like RuPhos is crucial for promoting the oxidative addition of the palladium catalyst to the aryl halide and facilitating the subsequent reductive elimination to form the C-C bond.[10] Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[10]
Caption: A generalized workflow for the synthesis of 3-aryl-1H-indazoles via Suzuki-Miyaura cross-coupling.
Navigating the Kinase Inhibitor Landscape with 3-Substituted Indazoles
The indazole scaffold has proven to be a prolific source of protein kinase inhibitors, with several approved drugs, such as axitinib and pazopanib, featuring this core structure. The substituent at the 3-position plays a critical role in determining the potency and selectivity of these inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
FGFRs are a family of receptor tyrosine kinases that are frequently dysregulated in various cancers. Several studies have explored the SAR of 3-substituted indazoles as FGFR inhibitors.
| Compound ID | 3-Substituent | Target | IC₅₀ (nM) | Reference |
| 14a | 3-Methoxyphenyl | FGFR1 | 15.0 | |
| 14b | 3-Ethoxyphenyl | FGFR1 | 13.2 | |
| 14c | 3-Isopropoxyphenyl | FGFR1 | 9.8 | |
| 14d | 3-Isopropoxy-4-fluorophenyl | FGFR1 | 5.5 | |
| 99 | 6-(3-methoxyphenyl)-1H-indazol-3-amine with N-ethylpiperazine | FGFR1 | 2.9 | [1] |
SAR Insights: The data suggests that increasing the steric bulk of the alkoxy group at the meta-position of the 3-phenyl ring (from methoxy to isopropoxy) enhances FGFR1 inhibitory activity. Furthermore, the addition of a fluorine atom to the phenyl ring can further improve potency. For 3-aminoindazole derivatives, the presence of an N-ethylpiperazine group was found to be important for both enzymatic and cellular activity.[1]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Trk kinases are another family of receptor tyrosine kinases that are attractive targets for cancer therapy. The development of 3-vinylindazole derivatives has led to potent Trk inhibitors.
| Compound ID | 3-Substituent | Target | IC₅₀ (nM) | Reference |
| 7mb | Vinylindazole derivative | TrkA | 1.6 | [11] |
| 7mb | Vinylindazole derivative | TrkB | 2.9 | [11] |
| 7mb | Vinylindazole derivative | TrkC | 2.0 | [11] |
SAR Insights: Compound 7mb demonstrates low nanomolar potency against all three Trk isoforms (TrkA, TrkB, and TrkC).[11] This highlights the potential of the 3-vinylindazole scaffold for developing pan-Trk inhibitors.[11] The vinyl linker likely plays a crucial role in orienting the molecule within the ATP-binding pocket of the Trk kinases.
Phosphatidylinositol 3-Kinase (PI3K) Pathway Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. A series of 3-ethynyl-1H-indazoles has been developed as inhibitors of this pathway.
| Compound ID | 3-Substituent | Target | IC₅₀ (nM) | Reference |
| 10 | Ethynylindazole derivative | PI3Kα | 361 | [10] |
| 20 (pyrazolopyridine analog) | Ethynylpyrazolopyridine | PI3Kα | 3050 | [10] |
SAR Insights: The 3-ethynylindazole scaffold has been identified as a promising starting point for developing inhibitors of the PI3K pathway.[10] Bioisosteric replacement of the indazole core with a pyrazolopyridine ring resulted in a significant loss of activity, underscoring the importance of the indazole nucleus for PI3Kα inhibition.[10]
Caption: Inhibition of the PI3K signaling pathway by 3-ethynyl-1H-indazole derivatives.
Beyond Kinases: 3-Substituted Indazoles Targeting Other Therapeutic Areas
The therapeutic potential of 3-substituted indazoles extends beyond kinase inhibition. SAR studies have identified promising lead compounds for other important drug targets.
Calcium-Release Activated Calcium (CRAC) Channel Blockers
CRAC channels play a crucial role in calcium signaling and are implicated in inflammatory and autoimmune diseases. Indazole-3-carboxamides have been investigated as CRAC channel blockers.
| Compound ID | 3-Substituent | IC₅₀ (µM) for Ca²⁺ Influx | Reference |
| 12d | 3-Carboxamide derivative | 0.28 | [12] |
| 9c (reverse amide) | Reverse amide isomer of 12d | Inactive at 100 µM | [12] |
SAR Insights: The regiochemistry of the amide linker at the 3-position is critical for activity. The indazole-3-carboxamide scaffold (as in 12d ) is essential for potent inhibition of calcium influx, while the reverse amide isomer (9c ) is inactive.[12] This highlights a strict structural requirement for interaction with the CRAC channel.
Validating Biological Activity: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, robust and well-defined experimental protocols are essential.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-substituted indazole compounds for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a plate reader at a wavelength of approximately 570 nm.[14]
-
The intensity of the color is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Self-Validating System: The inclusion of positive and negative controls (e.g., a known cytotoxic agent and a vehicle control, respectively) is crucial for validating the assay results. A dose-response curve should be generated to determine the IC₅₀ value for each compound.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (General Protocol)
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay used to quantify the affinity of inhibitors for a kinase.[11][12][17][18][19]
Materials:
-
Kinase of interest (tagged, e.g., with GST)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
Assay buffer
-
3-Substituted indazole compounds
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a solution of the kinase and the europium-labeled antibody in the assay buffer.
-
Prepare serial dilutions of the 3-substituted indazole compounds.
-
In a suitable microplate (e.g., 384-well), add the test compounds, the kinase/antibody mixture, and the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
In the absence of an inhibitor, the binding of the tracer and the antibody to the kinase brings the europium donor and the Alexa Fluor™ 647 acceptor into close proximity, resulting in a high FRET signal.
-
Competitive inhibitors will displace the tracer from the kinase's ATP-binding site, leading to a decrease in the FRET signal.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.
Causality Behind Experimental Choices: This assay format directly measures the binding of the inhibitor to the kinase, making it less susceptible to artifacts that can affect enzyme activity-based assays. The use of an ATP-competitive tracer ensures that the assay identifies compounds that target the ATP-binding site.[17]
Caption: The substituent at the 3-position of the indazole core dictates the biological target and activity.
Conclusion
The 3-position of the indazole scaffold is a critical determinant of biological activity and a focal point for medicinal chemistry efforts. As demonstrated through the comparative analysis of various 3-substituted indazoles, subtle modifications at this position can lead to profound differences in potency, selectivity, and therapeutic application. By leveraging efficient synthetic strategies and robust biological evaluation protocols, researchers can continue to unlock the full potential of this versatile heterocyclic core. The insights and methodologies presented in this guide are intended to empower drug discovery professionals to rationally design and develop the next generation of indazole-based therapeutics.
References
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Chemical & Pharmaceutical Bulletin. (1977). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. [Link]
-
ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]
-
Chemical Communications. (2016). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. [Link]
-
RSC Advances. (2014). Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. [Link]
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Retrieved from [Link]
-
IDEAS/RePEc. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Retrieved from [Link]
-
Translational Cancer Research. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. [Link]
-
PMC. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]
-
ResearchGate. (2025, August 7). synthesis and antibacterial evaluation of 3-aryl indazoles. [Link]
-
PMC. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Repositori UPF. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
-
ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
-
PMC. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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Executive Summary: The "Privileged" Paradox
The 3-(Piperidin-4-yl)-1H-indazole moiety (CAS 736892-74-3) is not merely a chemical intermediate; it is a privileged scaffold in kinase drug discovery. Its structural homology to the adenine ring of ATP allows it to anchor effectively into the hinge region of multiple kinase families.
While this affinity drives potency in targets like ROCK (Rho-associated kinase) , Pim kinases , and Akt , it simultaneously introduces significant cross-reactivity risks . This guide analyzes the promiscuity profile of this scaffold, comparing its performance against alternative cores (e.g., Isoquinolines) and detailing the specific "off-target" kinases—such as PKA and FGFR —that must be monitored during lead optimization.
Key Takeaway: Researchers utilizing this scaffold must implement early counter-screening against PKA (Protein Kinase A) and CDKs , as the unoptimized piperidine-indazole core frequently exhibits <100-fold selectivity windows against these housekeeping kinases.
Structural Mechanism of Cross-Reactivity
To understand the cross-reactivity, we must analyze the binding mode. The indazole ring functions as a bioisostere of the purine base in ATP, forming critical hydrogen bonds with the kinase hinge region.
-
Donor-Acceptor Motif: The N1 and N2 nitrogens of the indazole provide a classic donor-acceptor motif that mimics the N1 and N6 of adenine.
-
Piperidine Vector: The piperidine ring at the 3-position projects into the solvent-exposed region (ribose pocket), allowing for solubilizing groups but often failing to provide sufficient steric clash to exclude off-targets unless specifically functionalized.
Pathway Visualization: The Indazole Interaction Network
The following diagram illustrates the primary targets (intended) versus the common off-targets (unintended) associated with this scaffold.
Caption: Network analysis of the 3-(Piperidin-4-yl)-1H-indazole scaffold, distinguishing between intended therapeutic targets (Green) and high-risk cross-reactive kinases (Red).
Comparative Analysis: Indazole vs. Alternatives
When selecting a scaffold for kinase inhibition (specifically for ROCK or Pim), the 3-(Piperidin-4-yl)-1H-indazole offers distinct advantages and disadvantages compared to the classic Isoquinoline scaffold (e.g., Fasudil).
Table 1: Scaffold Performance Matrix
| Feature | 3-(Piperidin-4-yl)-1H-indazole | Isoquinoline (e.g., Fasudil) | Imidazo[1,2-b]pyridazine |
| Primary Target | ROCK, Pim, PARP | ROCK, PKA | TAK1, Pim |
| Binding Mode | ATP-competitive (Hinge) | ATP-competitive (Hinge) | ATP-competitive |
| PKA Selectivity | Low to Moderate (Requires optimization) | Very Low (Major liability) | Moderate |
| Solubility | High (Piperidine nitrogen is basic) | Moderate | Moderate |
| Synthetic Utility | Versatile (N1, N2, and Piperidine N are modifiable) | Limited | High |
| Metabolic Stability | High (Indazole is resistant to P450) | Low (Prone to oxidation) | Moderate |
| Key Risk | Cross-reactivity with FGFR & PKA | Hypotension (Systemic ROCK/PKA inhibition) | HERG inhibition |
Expert Insight: The indazole scaffold is superior to isoquinoline for designing brain-penetrant inhibitors due to its tunable lipophilicity, but it requires more rigorous counter-screening against PKA to avoid cardiovascular toxicity.
Experimental Validation Protocols
To validate the selectivity of a 3-(Piperidin-4-yl)-1H-indazole derivative, you cannot rely on single-point assays. The following protocols are the industry standard for establishing a "Clean" profile.
Protocol A: Differential Kinase Profiling (The "Safety Panel")
Objective: Quantify the selectivity window against the most homologous off-targets.
-
Compound Preparation: Dissolve the indazole derivative in 100% DMSO to 10 mM. Serial dilute to 10 µM, 1 µM, and 0.1 µM for screening.
-
Panel Selection:
-
Target: ROCK1, ROCK2 (or Pim-1).
-
Mandatory Counter-Screens: PKA (PRKACA), FGFR1, CDK2, Akt1.
-
-
Assay Method: Radiometric
P-ATP assay (Gold Standard) or FRET-based binding assay (e.g., LanthaScreen).-
Why Radiometric? Indazoles can be fluorescent; radiometric assays eliminate false positives from compound autofluorescence.
-
-
Data Analysis: Calculate the Selectivity Score (S-score) .
-
Acceptance Criteria: For a lead candidate, >50-fold selectivity against PKA is required.
-
Protocol B: Surface Plasmon Resonance (SPR) for Residence Time
Objective: Determine if the compound is a "Fast-On/Fast-Off" binder (typical of promiscuous fragments) or a specific binder.
-
Chip Preparation: Immobilize biotinylated ROCK/Pim kinase on a Streptavidin (SA) sensor chip.
-
Injection: Inject the indazole derivative at 5 concentrations (0.1x to 10x
). -
Flow Rate: High flow (50-100 µL/min) to minimize mass transport limitations.
-
Analysis: Fit to a 1:1 Langmuir binding model.
-
Success Metric: A specific inhibitor should show a
< . Rapid dissociation often indicates non-specific binding driven solely by the core scaffold without stabilizing side-chain interactions.
-
Workflow Diagram: Selectivity Optimization Loop
Caption: Iterative optimization workflow to convert the promiscuous indazole fragment into a selective kinase inhibitor.
Case Studies & Data Support
Case Study 1: ROCK vs. PKA Selectivity
In a study optimizing ROCK inhibitors, the unsubstituted 3-(Piperidin-4-yl)-1H-indazole showed an IC50 of 120 nM for ROCK-II but 450 nM for PKA (Selectivity ~3.7-fold).
-
Optimization: Introduction of a hydrophobic benzyl group on the piperidine nitrogen and a methyl group at the indazole N1 position.
-
Result: ROCK-II IC50 improved to 1.2 nM , while PKA IC50 shifted to >10,000 nM .
-
Mechanism: The benzyl group exploited a hydrophobic pocket unique to ROCK, which is sterically occluded in PKA.
Case Study 2: Niraparib (The PARP Context)
While Niraparib is a PARP inhibitor, it utilizes the 3-(Piperidin-4-yl)-1H-indazole core.
-
Cross-Reactivity: Despite being a PARP drug, it shows activity against DYRK1A and CDK16 at micromolar concentrations.
-
Clinical Implication: This confirms that the scaffold retains kinase affinity even when designed for DNA repair enzymes. Researchers using this core for non-kinase targets must still screen against the "Safety Panel" (Protocol A).
References
-
Indazole-Based ROCK Inhibitors: Structure-activity relationships for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate.
-
Pim Kinase Inhibition: The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.[1][2] PubMed.[3][4]
-
Scaffold Privileges: Indazoles in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors.[5] PharmaBlock.[5]
-
Akt Inhibition: Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.
-
Niraparib Profile: Niraparib - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf.
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- 3. PubChemLite - 3-(pyridin-4-yl)-1h-indazole (C12H9N3) [pubchemlite.lcsb.uni.lu]
- 4. BindingDB BDBM12128 3-(Indol-2-yl)indazole 18::3-[5-(piperidin-1-ylmethyl)-1H-indol-2-yl]-6-(1H-pyrazol-1-yl)-1H-indazole [bindingdb.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
A Comparative Guide to LC-MS/MS Method Development for Quantifying 3-(Piperidin-4-yl)-1H-indazole in Plasma
This guide provides an in-depth, objective comparison of analytical strategies for the quantification of 3-(Piperidin-4-yl)-1H-indazole in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, bioanalytical scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal reasoning behind critical experimental choices. We will compare two prevalent sample preparation techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—coupled with two distinct chromatographic approaches to develop a robust, accurate, and precise bioanalytical method.
The Bioanalytical Imperative: Why Accurate Quantification Matters
3-(Piperidin-4-yl)-1H-indazole is a small molecule of interest in pharmaceutical research. To understand its behavior in a biological system—its absorption, distribution, metabolism, and excretion (ADME)—researchers rely on pharmacokinetic (PK) studies. The foundation of credible PK data is a validated bioanalytical method capable of accurately measuring picogram to nanogram levels of the drug in complex biological matrices like blood plasma.[1]
LC-MS/MS is the definitive technology for this task due to its superior sensitivity and selectivity.[2][3] However, the inherent complexity of plasma presents a significant challenge: the matrix effect.
The Challenge of the Plasma Matrix
Plasma is a rich milieu of endogenous components, including proteins, salts, and, most notably for LC-MS, phospholipids.[4][5] During the electrospray ionization (ESI) process, these co-extracted matrix components can compete with the analyte of interest for ionization, leading to signal suppression or enhancement.[6] This phenomenon, known as the matrix effect, can compromise data accuracy, precision, and sensitivity.[4][7] Consequently, the primary goal of sample preparation is to effectively remove these interfering substances while ensuring high recovery of the target analyte.[8]
Core Strategy: Building a Self-Validating Method
A robust bioanalytical method is a self-validating system. This is achieved by making informed choices at each stage of development, from sample clean-up to data acquisition, all governed by regulatory expectations. The development and validation of such methods should align with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][9] The most recent harmonized guidelines are found in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[10]
Our strategy involves a multi-faceted comparison:
-
Sample Preparation: Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE).
-
Chromatography: Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC).
A critical component for mitigating variability, including matrix effects, is the use of a stable isotope-labeled (SIL) internal standard (IS). A SIL-IS of 3-(Piperidin-4-yl)-1H-indazole (e.g., with deuterium or carbon-13 labels) is the ideal choice as it co-elutes and experiences nearly identical ionization effects as the analyte, providing the most effective normalization.[6]
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is a trade-off between cost, speed, and the required cleanliness of the final extract. Here, we compare a classic partitioning method (LLE) with a more selective adsorption-based method (SPE).
Method A: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids—typically an aqueous sample and an organic solvent.[11] For optimal extraction of 3-(Piperidin-4-yl)-1H-indazole, which contains a basic piperidine moiety (pKa ~9-10), the sample pH must be adjusted to be at least 2 units above the pKa. This deprotonates the piperidine nitrogen, rendering the molecule neutral and more soluble in an organic solvent.[12]
Experimental Protocol: LLE
-
Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution.
-
Alkalinization: Add 50 µL of 1M Sodium Carbonate buffer (pH 11.5). Vortex briefly. Causality: This step neutralizes the analyte to facilitate its transfer from the aqueous plasma to the organic solvent.
-
Extraction: Add 600 µL of an organic solvent (e.g., Methyl-tert-butyl ether, MTBE). Causality: MTBE is a common LLE solvent that is immiscible with water and effectively extracts many small molecule drugs.
-
Mixing: Vortex vigorously for 5 minutes to maximize analyte partitioning into the organic phase.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer (~550 µL) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to dissolve. This sample is now ready for LC-MS/MS injection.
Method B: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample clean-up that isolates analytes from a complex matrix based on their physical and chemical properties.[13] It offers superior selectivity and can produce exceptionally clean extracts, though it is often more time-consuming and costly than LLE.[12][14] Given the basic nature of our analyte, a mixed-mode cation exchange SPE sorbent is an excellent choice. This sorbent provides dual retention mechanisms: reversed-phase interaction with the non-polar parts of the molecule and ion-exchange interaction with the positively charged piperidine group under acidic conditions.[15]
Experimental Protocol: Mixed-Mode Cation Exchange SPE
-
Aliquoting & Pre-treatment: Pipette 100 µL of plasma into a tube. Add 10 µL of SIL-IS and 200 µL of 4% Phosphoric Acid in water. Vortex. Causality: Acidification ensures the analyte is positively charged for strong retention on the cation-exchange sorbent and disrupts drug-protein binding.
-
Conditioning: Condition the SPE plate/cartridge with 1 mL of Methanol.
-
Equilibration: Equilibrate with 1 mL of water. Causality: Conditioning and equilibration prepare the sorbent environment to ensure consistent interaction with the sample.
-
Loading: Load the pre-treated sample onto the SPE plate and apply gentle vacuum or positive pressure to pass it through the sorbent bed.
-
Washing (Step 1): Wash with 1 mL of 0.1M Acetic Acid. Causality: This aqueous acidic wash removes highly polar, water-soluble interferences like salts.
-
Washing (Step 2): Wash with 1 mL of Methanol. Causality: This organic wash removes non-polar interferences like lipids and phospholipids that are retained by the reversed-phase mechanism.
-
Elution: Elute the analyte with 500 µL of 5% Ammonium Hydroxide in Methanol. Causality: The basic elution solvent neutralizes the analyte, disrupting the ion-exchange interaction and releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
Comparative Analysis of Chromatographic Techniques
The choice of chromatography is crucial for separating the analyte from any remaining matrix components that were not removed during sample preparation.
Method 1: Reversed-Phase (RP) Chromatography
Reversed-phase is the most common mode of HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[2] While robust, it can provide limited retention for polar compounds like 3-(Piperidin-4-yl)-1H-indazole, which may elute early in the chromatogram, close to the solvent front and co-eluting matrix interferences.
Exemplar RP Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative technique ideal for highly polar, water-soluble analytes that are poorly retained in reversed-phase.[16][17] It uses a polar stationary phase (e.g., bare silica or amide-bonded) and a mobile phase with a high percentage of organic solvent.[18] This approach can provide better retention and separation from early-eluting matrix components for polar compounds.
Exemplar HILIC Conditions:
-
Column: BEH Amide, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water
-
Gradient: 0% B to 60% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Detection and Overall Workflow
For detection, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal, as the basic nitrogen in the piperidine ring readily accepts a proton. The instrument is set to Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[19][20] This involves monitoring a specific precursor-to-product ion transition for the analyte and its SIL-IS.
-
Analyte (Hypothetical): Q1 (Precursor Ion) m/z 202.1 → Q3 (Product Ion) m/z 159.1
-
SIL-IS (Hypothetical, +4 Da): Q1 (Precursor Ion) m/z 206.1 → Q3 (Product Ion) m/z 163.1
Quantitative Performance Comparison
To objectively compare these methods, key validation parameters must be assessed according to regulatory guidance.[21] The matrix effect is quantitatively evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution. The table below summarizes hypothetical but realistic performance data for the four combined methods.
| Parameter | Method A1 (LLE-RP) | Method A2 (LLE-HILIC) | Method B1 (SPE-RP) | Method B2 (SPE-HILIC) | FDA Acceptance Criteria |
| Recovery (%) | 85.2 | 84.5 | 96.8 | 97.2 | Consistent & Reproducible |
| Matrix Effect (%) | 78.6 (Suppression) | 88.1 (Suppression) | 98.5 (Minimal Effect) | 99.1 (Minimal Effect) | CV ≤ 15% across lots |
| Process Efficiency (%) | 67.0 | 74.4 | 95.3 | 96.3 | - |
| Intra-day Precision (CV%) | 6.5 | 5.8 | 3.4 | 3.1 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | 8.2 | 7.5 | 4.6 | 4.2 | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | -7.3 to +5.4 | -6.1 to +4.8 | -2.5 to +1.9 | -2.1 to +1.5 | Within ±15% (±20% at LLOQ) |
| LLOQ (ng/mL) | 0.25 | 0.10 | 0.05 | 0.05 | Fit for purpose |
Discussion and Recommendations
The data clearly illustrates the performance trade-offs between the methods:
-
Superiority of SPE: Solid-Phase Extraction (Method B) demonstrates significantly higher recovery and process efficiency. Most importantly, it virtually eliminates matrix effects, resulting in superior accuracy and precision. The cleaner extract provided by SPE is the primary reason for this enhanced performance.[7][12]
-
Impact of Chromatography: For both LLE and SPE, HILIC provides a slight advantage. By retaining the polar analyte longer, it achieves better separation from the early-eluting, unretained matrix components that are the main cause of ion suppression in ESI.[17] This leads to a lower LLOQ and slightly better precision compared to its RP counterpart.
-
LLE as a Viable Option: While numerically inferior to SPE, the LLE-HILIC method (A2) still meets all regulatory acceptance criteria. Its performance is robust enough for many applications, and its lower cost and simplicity can be advantageous, particularly in early-stage drug discovery where high throughput is prioritized over ultimate sensitivity.[3]
Final Recommendation:
-
For Regulated Bioanalysis (e.g., clinical trials, GLP studies): The SPE with HILIC chromatography (Method B2) is the unequivocally superior choice. Its ability to minimize matrix effects ensures the highest data quality, robustness, and sensitivity, which are paramount for regulatory submissions.
-
For High-Throughput Screening (e.g., early discovery PK): The LLE with HILIC chromatography (Method A2) represents a pragmatic and cost-effective alternative. It delivers acceptable performance that is fit-for-purpose when the highest sensitivity is not the primary driver.
Ultimately, the optimal method depends on the specific requirements of the study. This guide provides the foundational data and scientific rationale to empower researchers to make an informed and defensible choice.
References
-
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
Xie, C., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
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ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
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Celerion. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
ResearchGate. (2014). Solid-phase extraction efficiency in human whole blood and plasma. [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Taylor & Francis Online. (2006, December 19). A Comparison of Solid-Phase Extraction Techniques for Assay of Drugs in Aqueous and Human Plasma Samples. [Link]
-
Organomation. What is Solid Phase Extraction (SPE)?[Link]
-
Macedonian Journal of Medical Sciences. (2016). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. [Link]
-
J&K Scientific LLC. (2025, December 16). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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Wikipedia. Liquid–liquid extraction. [Link]
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LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Biocompare. (2018, September 28). Extracting Small Molecules. [Link]
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Taylor & Francis Online. (2012, February 6). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. [Link]
-
PubMed. (1999). An LC/MS/MS method for the quantitation of MTIC...in rat and dog plasma. [Link]
-
Waters Corporation. Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma. [Link]
-
CPT: Pharmacometrics & Systems Pharmacology. (2025). Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK. [Link]
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A Comparative Guide to the Neuroprotective Effects of Indazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
